molecular formula C21H21O3P B1295295 Tris(3-methoxyphenyl)phosphine CAS No. 29949-84-6

Tris(3-methoxyphenyl)phosphine

Cat. No.: B1295295
CAS No.: 29949-84-6
M. Wt: 352.4 g/mol
InChI Key: CCXTYQMZVYIQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(3-methoxyphenyl)phosphine is a useful research compound. Its molecular formula is C21H21O3P and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(3-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXTYQMZVYIQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)P(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184054
Record name Tris(3-methoxyphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29949-84-6
Record name Tris(3-methoxyphenyl)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29949-84-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(3-methoxyphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(3-methoxyphenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Tris(3-methoxyphenyl)phosphine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(3-methoxyphenyl)phosphine, a versatile organophosphorus compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed data, an outline of synthetic methodology, and a summary of its applications.

Core Physical and Chemical Properties

This compound, also known as Tris(m-anisyl)phosphine, is a white to off-white solid organophosphorus compound.[1][2] Its molecular structure, featuring three methoxy-substituted phenyl groups attached to a central phosphorus atom, imparts unique electronic and steric properties that make it a valuable ligand in catalysis and a precursor in the synthesis of advanced materials.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₁O₃P[1][3]
Molecular Weight 352.37 g/mol (352.4 g/mol reported)[1][3]
CAS Number 29949-84-6[1][2][4]
Appearance White to orange to light green powder[1][2]
Melting Point 113-117 °C (113-115 °C reported)[1][2][4]
Boiling Point 476.3±40.0 °C at 760 mmHg[4]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Room temperature, under an inert atmosphere[1][5]

Reactivity and Applications

This compound's utility stems from the electron-donating nature of the methoxy groups, which enhances the nucleophilicity of the phosphorus atom. This increased electron density at the phosphorus center makes it an effective ligand for transition metals, facilitating a variety of catalytic transformations.

The compound is widely utilized in:

  • Organic Synthesis: It serves as a versatile ligand in various catalytic reactions, notably in cross-coupling reactions such as the Suzuki and Heck reactions, enhancing reaction efficiency and selectivity.[1][6]

  • Materials Science: Its ability to stabilize metal ions and its electronic properties make it a valuable component in the development of phosphorescent materials and organic light-emitting devices (OLEDs).[1]

  • Pharmaceutical Development: In drug discovery, it can be used to modify drug candidates, potentially improving their efficacy and bioavailability.[1]

The presence of the methoxy groups also influences its solubility, making it more soluble in common organic solvents compared to its unsubstituted counterpart, triphenylphosphine.[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search, a general and widely used method for the preparation of tertiary phosphines involves the reaction of a phosphorus trihalide with an organometallic reagent, such as a Grignard reagent.[7]

General Synthesis of Triarylphosphines

A plausible synthetic route for this compound would involve the following steps:

  • Preparation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 3-methoxyphenylmagnesium bromide.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then added dropwise to a solution of phosphorus trichloride (PCl₃) in an anhydrous ether solvent at a low temperature (typically 0 °C or below). The stoichiometry is crucial, with three equivalents of the Grignard reagent required for each equivalent of PCl₃.

  • Quenching and Workup: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Visualizing Workflows and Mechanisms

To further elucidate the synthesis and application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and its role in a generic catalytic cycle.

G cluster_synthesis Synthesis of this compound start Start: 3-Bromoanisole and Mg grignard Formation of Grignard Reagent (Anhydrous Ether, Inert Atmosphere) start->grignard reaction Reaction with PCl₃ (Low Temperature) grignard->reaction quench Quenching (aq. NH₄Cl) reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_catalysis Role in a Generic Cross-Coupling Reaction M_L2 M(0)L₂ M_RX_L2 R-M(II)-X      L₂ M_L2->M_RX_L2 Oxidative Addition ligand L = this compound M_R_Rprime_L2 R-M(II)-R'        L₂ M_RX_L2->M_R_Rprime_L2 Transmetalation M_R_Rprime_L2->M_L2 Reductive Elimination R_Rprime R-R' RX R-X Rprime_Mprime R'-M'

Caption: Catalytic cycle showing the role of this compound (L).

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

This guide provides a foundational understanding of this compound. For specific applications and experimental procedures, further consultation of peer-reviewed literature is recommended.

References

An In-depth Technical Guide to Tris(3-methoxyphenyl)phosphine (CAS: 29949-84-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-methoxyphenyl)phosphine, with CAS number 29949-84-6, is an organophosphorus compound that has garnered significant interest as a ligand in transition metal catalysis. Its unique electronic and steric properties, conferred by the methoxy substituents on the phenyl rings, make it a valuable tool in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and its applications in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and diagrams of catalytic cycles are included to facilitate its practical application in research and development settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the methoxy groups enhances its solubility in common organic solvents compared to its parent compound, triphenylphosphine. It is generally stable under an inert atmosphere but may be susceptible to oxidation in air.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 29949-84-6N/A
Molecular Formula C₂₁H₂₁O₃P[1]
Molecular Weight 352.37 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 113-115 °C[2]
Solubility Soluble in common organic solventsN/A
Storage Store under an inert atmosphere at room temperatureN/A

Synthesis

The synthesis of this compound is most commonly achieved via a Grignard reaction. This method involves the reaction of a Grignard reagent, prepared from 3-bromoanisole and magnesium, with phosphorus trichloride.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Iodine crystal (as initiator)

  • Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

  • Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine is added to activate the magnesium. A solution of 3-bromoanisole in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent. The mixture is stirred until most of the magnesium has reacted.

  • Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF (typically 1 equivalent of PCl₃ to 3 equivalents of the Grignard reagent) is added dropwise from the dropping funnel with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield this compound as a crystalline solid.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: NMR Spectral Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference
¹H NMR ~7.3-6.8mN/A[3]
~3.8sN/A[3]
¹³C NMR Aromatic carbons: ~160, 130, 116, 115mP-C couplings observable[3]
Methoxy carbon: ~55sN/A[3]
³¹P NMR ~ -6 to -11sN/A[3][4][5]

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

Table 3: Mass Spectrometry Data for this compound

IonPredicted m/zReference
[M]⁺ 352.12[1][6]
[M+H]⁺ 353.13[6]
[M+Na]⁺ 375.11[6]

Applications in Catalysis

This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[7] The electron-donating methoxy groups increase the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine ligand. This property can influence the rate and efficiency of key steps in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Phosphine ligands are crucial for stabilizing the active palladium(0) catalyst and facilitating the elementary steps of the reaction.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂] or another palladium precatalyst

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Standard reaction glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: A reaction vessel is charged with palladium(II) acetate, this compound, and the base under an inert atmosphere.

  • Addition of Reactants: 4-Bromoanisole, phenylboronic acid, and the degassed solvent are added to the reaction vessel.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of time until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product, 4-methoxybiphenyl, is then purified by column chromatography or recrystallization.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArB Ar'B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can serve as a ligand to promote this transformation.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-Pd(II)-X)L₂ Pd0->OxAdd Coordination Olefin Coordination OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination ProductRelease Product Release Elimination->ProductRelease ProductRelease->Pd0 Product Substituted Alkene ProductRelease->Product RX R-X RX->OxAdd Alkene Alkene Alkene->Coordination Base Base Base->ProductRelease HX HX HX->ProductRelease

Caption: The catalytic cycle for the palladium-catalyzed Heck reaction.

Safety and Handling

This compound is an irritant. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Table 4: Hazard Statements for this compound

Hazard CodeDescriptionReference
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Conclusion

This compound is a valuable and versatile phosphine ligand for palladium-catalyzed cross-coupling reactions. Its electron-rich nature and steric bulk contribute to its effectiveness in facilitating key steps in catalytic cycles, making it a useful tool for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science. This guide provides essential technical information to support its safe and effective use in the laboratory.

References

Tris(3-methoxyphenyl)phosphine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical data on Tris(3-methoxyphenyl)phosphine, a versatile organophosphorus compound utilized as a ligand in catalysis and organic electronics. Its utility in research and development stems from its unique electronic and steric properties, which are conferred by the three methoxy-substituted phenyl groups attached to a central phosphorus atom.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and material characterization.

IdentifierValueSource
Molecular Formula C₂₁H₂₁O₃P[1][2][3]
Molecular Weight 352.36 g/mol [3]
352.37 g/mol [2]
352.4 g/mol [1]
CAS Number 29949-84-6[1][2][3]
IUPAC Name tris(3-methoxyphenyl)phosphane[1]
Synonyms Tris(m-anisyl)phosphine[2]
Appearance White to light yellow or light green powder[2][3]
Melting Point 113-117 °C[2]
113-115 °C[3][4]

Note on Molecular Weight: Minor variations in the reported molecular weight are common and depend on the source and calculation method. The values are consistent across different suppliers and databases.

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on publicly available chemical data. For detailed experimental procedures, researchers should consult peer-reviewed literature and established laboratory manuals.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Tris(3-methoxyphenyl)phosphine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted NMR data generated from computational models. These predictions are based on established algorithms that analyze the molecule's structure to estimate chemical shifts and coupling patterns. This information is crucial for the identification, characterization, and purity assessment of this compound in research and development settings, particularly in the fields of catalysis and drug discovery where phosphine ligands are widely utilized.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were obtained using validated computational methods and are intended to serve as a reference for researchers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (δ ppm) Predicted Multiplicity Predicted Coupling Constant (J Hz) Integration
H-4/H-67.20 - 7.35Multiplet-6H
H-27.05 - 7.15Multiplet-3H
H-56.85 - 6.95Multiplet-3H
OCH₃3.81Singlet-9H

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Data for this compound
Assignment Predicted Chemical Shift (δ ppm)
C-3159.8
C-1138.5
C-5129.7
C-6123.5
C-4116.5
C-2116.0
OCH₃55.2

Disclaimer: These are computationally predicted values and may differ from experimental results.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of NMR signals. This visualization aids in understanding the relationship between the molecular geometry and the corresponding spectral data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion Compound This compound Sample NMR_Tube Prepare NMR Sample Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR Acquire 1H NMR Spectrum NMR_Tube->H1_NMR C13_NMR Acquire 13C NMR Spectrum NMR_Tube->C13_NMR H1_Process Process 1H FID (FT, Phasing, Baseline Correction) H1_NMR->H1_Process C13_Process Process 13C FID (FT, Phasing, Baseline Correction) C13_NMR->C13_Process H1_Analysis Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity H1_Process->H1_Analysis C13_Analysis Analyze 13C Spectrum: - Chemical Shift C13_Process->C13_Analysis Comparison Compare with Predicted Data H1_Analysis->Comparison C13_Analysis->Comparison Structure Proposed Structure Structure->Comparison Confirmation Structure Confirmation/ Characterization Comparison->Confirmation

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for Tris(3-methoxyphenyl)phosphine. It is intended for researchers, scientists, and professionals in drug development who are working with or characterizing this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visual workflows for the analytical processes.

Introduction to this compound

This compound is an organophosphorus compound with the chemical formula C₂₁H₂₁O₃P.[1] It is a derivative of phosphine where three hydrogen atoms are substituted by 3-methoxyphenyl groups. Understanding its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions.

Molecular Structure:

  • Molecular Formula: C₂₁H₂₁O₃P

  • Molecular Weight: 352.36 g/mol [2]

  • CAS Number: 29949-84-6[1]

FT-IR Spectral Data

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic rings, C-O bonds, and P-C bonds. While a specific experimental spectrum for the 3-methoxy isomer is not publicly available, the expected characteristic vibrational modes can be inferred from the analysis of similar aromatic phosphine compounds.[3]

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100 - 3000Aromatic C-H StretchAr-H
3000 - 2850C-H Stretch (in OCH₃)C-H
1600 - 1475Aromatic C=C Ring StretchC=C (Aromatic)
1250 - 1200Asymmetric C-O-C StretchAr-O-CH₃
1050 - 1000Symmetric C-O-C StretchAr-O-CH₃
1100 - 1000P-Ar StretchP-C (Aromatic)
800 - 600Aromatic C-H Bending (out-of-plane)Ar-H

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organophosphorus compounds.[4]

Table 2: GC-MS Fragmentation Data for this compound

m/zIonDescription
352[M]⁺Molecular Ion
228[M - C₇H₇O]⁺Loss of a methoxyphenyl radical
138[M - 2(C₇H₇O)]⁺Loss of two methoxyphenyl radicals

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺353.13011186.1
[M+Na]⁺375.11205192.1
[M-H]⁻351.11555194.4
[M+NH₄]⁺370.15665198.9
[M]⁺352.12228190.2

Data calculated using CCSbase.[5]

Experimental Protocols

The following are generalized protocols for obtaining FT-IR and mass spectrometry data for organophosphorus compounds like this compound.

This protocol is based on the Attenuated Total Reflectance (ATR) FT-IR technique, which is suitable for solid samples.

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹ and accumulate 16 to 32 scans for a good signal-to-noise ratio.

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and other necessary spectral processing.

    • Identify and label the major absorption peaks.

This protocol outlines a general procedure for the analysis of organophosphorus compounds by GC-MS.[4]

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • Gas Chromatograph:

      • Injector: Splitless mode, with an injection volume of 1 µL.

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

      • Column: A low-polarity capillary column suitable for organophosphorus compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 300 °C.

        • Final hold: 5 minutes at 300 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualized Workflows

The following diagrams illustrate the experimental workflows for FT-IR and GC-MS analysis.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing start Start setup Instrument Setup (4000-400 cm⁻¹, 4 cm⁻¹ res.) start->setup clean Clean ATR Crystal setup->clean background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum subtract_bg Subtract Background collect_spectrum->subtract_bg process_spectrum Baseline Correction subtract_bg->process_spectrum identify_peaks Identify & Label Peaks process_spectrum->identify_peaks finish End identify_peaks->finish

Caption: Workflow for FT-IR Analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Interpretation start Start dissolve Dissolve Sample in Solvent start->dissolve setup GC-MS Instrument Setup dissolve->setup inject Inject Sample (1 µL) setup->inject acquire Acquire Data (TIC & Mass Spectra) inject->acquire identify_peak Identify Chromatographic Peak acquire->identify_peak analyze_spectrum Analyze Mass Spectrum identify_peak->analyze_spectrum library_match Compare with Spectral Library analyze_spectrum->library_match finish End library_match->finish

Caption: Workflow for GC-MS Analysis.

References

A Technical Guide to the Solubility of Tris(3-methoxyphenyl)phosphine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-methoxyphenyl)phosphine, a triarylphosphine ligand, is a crucial reagent in various chemical transformations, including cross-coupling reactions and as a ligand in organometallic catalysis. Its electronic and steric properties, influenced by the methoxy substituents on the phenyl rings, play a significant role in its reactivity and the stability of its metal complexes. A fundamental physical property that dictates its utility in solution-phase chemistry is its solubility in common organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound and related compounds, along with a detailed experimental protocol for solubility determination.

Qualitative Solubility Profile

Quantitative Solubility Data of Analogous Phosphine Ligands

Due to the limited availability of precise quantitative solubility data for this compound, the following table summarizes the solubility of the closely related compound, Triphenylphosphine, in various organic solvents. This data is provided as a reference point for estimating the solubility behavior of substituted triarylphosphines.

CompoundSolventTemperature (°C)Solubility ( g/100 g solvent)
TriphenylphosphineToluene25~25-50
TriphenylphosphineAcetone25~25-50
TriphenylphosphineEthanol25~1-5
TriphenylphosphinePetroleum Ether25~1-5
TriphenylphosphineWater25Insoluble

Note: The solubility values for Triphenylphosphine are estimations based on qualitative descriptions and should be used as a general guideline.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following protocol outlines a reliable method for quantitatively determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.[3][4][5] This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment
  • This compound

  • Selected organic solvent (e.g., toluene, THF, acetone, ethanol)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Syringe filters (PTFE, 0.2 µm)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Desiccator

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. For air-sensitive compounds, a vacuum oven may be used.

    • Once the solvent is completely evaporated, place the dish containing the solid residue in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

    • Weigh the dish containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution withdrawn.

    • Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.

G Solubility Assessment Workflow A Select Compound and Solvent B Qualitative Solubility Test (e.g., visual inspection) A->B C Soluble? B->C D Quantitative Solubility Determination (e.g., Gravimetric Method) C->D Yes E Insoluble/Slightly Soluble C->E No F Data Analysis and Reporting D->F G Consider Alternative Solvents or Temperature Adjustment E->G G->A

A flowchart for determining the solubility of a compound.

Conclusion

Understanding the solubility of this compound is essential for its effective application in research and development. While precise quantitative data for this specific compound is scarce, the provided information on analogous phosphine ligands, coupled with a detailed experimental protocol for solubility determination, offers a solid foundation for scientists and professionals. The gravimetric method described is a robust and accurate technique for generating reliable solubility data, which is critical for reaction optimization, catalyst preparation, and the development of new chemical processes.

References

The Guiding Hand of the Methoxy Group: An In-depth Technical Guide to its Electronic and Steric Influence on Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The subtle yet profound influence of substituent effects on ligand performance is a cornerstone of modern catalyst design. Among these, the methoxy group (–OCH₃) stands out for its dual electronic nature, capable of donating electrons through resonance and withdrawing them inductively. When appended to a phosphine ligand, this seemingly simple functional group can dramatically alter the outcome of a catalytic reaction. This technical guide provides a comprehensive overview of the electronic and steric effects of the methoxy group in phosphine ligands, offering insights into their synthesis, characterization, and application in catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions.

Understanding the Dual Nature of the Methoxy Group

The methoxy group's influence on the electronic properties of a phosphine ligand is a delicate balance of two opposing effects:

  • Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring system. This electron donation increases the electron density at the phosphorus atom, making the phosphine a stronger σ-donor. This enhanced donor character can, in turn, increase the electron density on the metal center, which can facilitate key steps in catalytic cycles, such as oxidative addition.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group withdraws electron density through the sigma bond framework. This effect is distance-dependent and is most pronounced at the ortho position.

The net electronic effect of the methoxy group is a combination of these two factors and is highly dependent on its position (ortho, meta, or para) on the aryl ring.

Quantifying Electronic and Steric Effects

To quantitatively compare the influence of different phosphine ligands, two key parameters are widely used: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).

  • Tolman Electronic Parameter (ν): The TEP is an experimental measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[1] Stronger σ-donating ligands increase the electron density on the nickel center, leading to increased π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[2]

  • Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal center at the vertex at a standard M-P bond distance of 2.28 Å.[2] The cone angle is a critical factor in determining the coordination number of the metal complex and the accessibility of the metal center to substrates.

Data Presentation: Electronic and Steric Parameters of Methoxy-Substituted Phosphine Ligands
LigandSubstituent PositionTolman Electronic Parameter (ν) cm⁻¹Tolman Cone Angle (θ) °
PPh₃ (for reference)-2068.9145
Tris(4-methoxyphenyl)phosphinepara2066.5145
Tris(2-methoxyphenyl)phosphineorthoNot widely reported~160

The data indicates that the para-methoxy substitution leads to a slight decrease in the TEP compared to triphenylphosphine, signifying a modest increase in electron-donating ability. The ortho-methoxy groups are expected to have a more significant impact on the steric profile of the ligand, leading to a larger cone angle.

Synthesis of Methoxy-Substituted Phosphine Ligands

The synthesis of methoxy-substituted phosphine ligands typically involves the reaction of a phosphorus trihalide with an appropriate organometallic reagent, such as a Grignard or organolithium reagent.

Synthesis_Workflow A 4-Bromoanisole C Grignard Reagent (4-MeO-C6H4-MgBr) A->C Et2O B Magnesium B->C E Tris(4-methoxyphenyl)phosphine C->E D Phosphorus Trichloride (PCl3) D->E 3 equivalents

Caption: Synthesis of Tris(4-methoxyphenyl)phosphine.

Experimental Protocol: Synthesis of Tris(4-methoxyphenyl)phosphine

A common laboratory-scale synthesis involves the following steps:

  • Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings, a solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Workup and Purification: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield tris(4-methoxyphenyl)phosphine as a white crystalline solid.[3]

Characterization of Methoxy-Substituted Phosphine Ligands

Standard analytical techniques are employed to confirm the identity and purity of the synthesized phosphine ligands.

  • NMR Spectroscopy:

    • ³¹P NMR: A single resonance in the ³¹P NMR spectrum is characteristic of the phosphine. The chemical shift provides information about the electronic environment of the phosphorus atom.

    • ¹H and ¹³C NMR: These spectra are used to confirm the structure of the aryl groups and the presence of the methoxy substituents. For tris(4-methoxyphenyl)phosphine, the ¹H NMR spectrum typically shows a singlet for the methoxy protons around 3.8 ppm and multiplets for the aromatic protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the Tolman Electronic Parameter, as described earlier. It can also be used to identify characteristic vibrational modes of the ligand.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the molecule. This data is essential for accurately determining the cone angle and understanding the steric profile of the ligand.

The Methoxy Group in Catalysis: A Case Study of the Suzuki-Miyaura Coupling

The electronic and steric properties of methoxy-substituted phosphine ligands have a profound impact on their performance in catalytic reactions. The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of C-C bonds, serves as an excellent example.[4]

Caption: The Suzuki-Miyaura Catalytic Cycle.

The methoxy group on the phosphine ligand can influence each step of this cycle:

  • Oxidative Addition: The electron-donating nature of the para-methoxy group increases the electron density on the palladium(0) center, which generally accelerates the rate of oxidative addition of the aryl halide (R-X) to the metal.

  • Transmetalation: The steric bulk of the ligand can influence the rate of transmetalation. While a certain degree of steric hindrance is often beneficial for promoting reductive elimination, excessively bulky ligands can hinder the approach of the organoboron reagent.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, is often promoted by bulky, electron-rich phosphine ligands. The methoxy group's electronic contribution can facilitate this step by destabilizing the R-Pd(II)-R' intermediate.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted to compare the efficacy of different methoxy-substituted phosphine ligands.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (e.g., tris(4-methoxyphenyl)phosphine, 0.02 mmol) in the reaction solvent (e.g., toluene/water mixture).

  • Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

By running parallel reactions with phosphine ligands bearing methoxy groups at different positions, researchers can directly compare their catalytic activity and selectivity.

Logical Relationships and Experimental Workflows

The interplay between the position of the methoxy group and the resulting electronic and steric effects can be visualized as a logical workflow for ligand design and selection.

Ligand_Design_Logic cluster_0 Ligand Design Considerations A Desired Catalytic Outcome (e.g., high yield, selectivity) B Identify Rate-Limiting Step (e.g., Oxidative Addition) A->B C Select Methoxy Position B->C D para-Methoxy (Strong +M, weak -I) C->D E ortho-Methoxy (Moderate +M, strong -I, steric bulk) C->E F meta-Methoxy (Weak +M, moderate -I) C->F G Synthesize and Characterize Ligand D->G E->G F->G H Test in Catalytic Reaction G->H I Analyze Results and Refine Design H->I I->C

References

An In-depth Technical Guide to Phosphine Ligands in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine ligands, compounds of the general formula PR₃, are a cornerstone of modern organometallic chemistry and homogeneous catalysis.[1][2] Their widespread use stems from their unique ability to modulate the steric and electronic properties of metal centers, thereby influencing the reactivity, selectivity, and stability of organometallic complexes.[1][3] These ligands are characterized as soft σ-donors, readily donating their lone pair of electrons to a metal center.[4][5] Concurrently, they can act as π-acceptors by accepting electron density from the metal into their P-C σ* antibonding orbitals.[6] This synergistic bonding allows for the fine-tuning of the electronic environment at the metal. This guide provides a comprehensive overview of the core principles of phosphine ligands, their synthesis and characterization, and their application in catalysis, with a focus on providing practical data and experimental methodologies.

Classification of Phosphine Ligands

Phosphine ligands can be categorized based on several key features, including their denticity and the nature of the substituents on the phosphorus atom.

  • Monodentate Phosphine Ligands: These ligands possess a single phosphorus atom that coordinates to the metal center. They are the most common type of phosphine ligand due to their straightforward synthesis and predictable coordination behavior.[4]

  • Bidentate and Polydentate Phosphine Ligands: These ligands contain two or more phosphorus donor atoms connected by a backbone.[4] They often act as chelating agents, binding to the metal center at multiple points, which can enhance the stability of the resulting complex.[1] The geometry of the backbone plays a crucial role in determining the P-M-P "bite angle," which can significantly influence the catalytic activity.

  • Chiral Phosphine Ligands: These ligands possess a chiral center, which can be located at the phosphorus atom, the backbone, or the substituents. They are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

The Tunable Nature of Phosphine Ligands: Steric and Electronic Effects

The remarkable utility of phosphine ligands lies in the ability to systematically alter their steric and electronic properties by modifying the R groups attached to the phosphorus atom. These two parameters are critical in dictating the behavior of the corresponding metal complexes.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand is a measure of its net electron-donating or -withdrawing character. A common method to quantify this is the Tolman Electronic Parameter (TEP) , which is determined by measuring the ν(CO) stretching frequency of a standard nickel complex, Ni(CO)₃L, where L is the phosphine ligand.[3][7] More electron-donating phosphines lead to a more electron-rich metal center, which results in stronger π-backbonding to the CO ligands and a lower ν(CO) stretching frequency.[7][8] Conversely, electron-withdrawing phosphines result in a higher ν(CO) frequency.

Table 1: Tolman Electronic Parameters for Common Phosphine Ligands [9]

Ligand (L)ν(CO) (cm⁻¹) in Ni(CO)₃L
P(t-Bu)₃2056.1
PMe₃2064.1
PPh₃2068.9
P(OEt)₃2076.3
PCl₃2097.0
PF₃2110.8
Steric Properties: The Tolman Cone Angle

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ) . This is a calculated value that represents the solid angle occupied by the ligand at a defined distance from the metal center.[4][10] Larger cone angles indicate greater steric hindrance around the metal, which can influence the coordination number of the complex, the rate of ligand dissociation, and the selectivity of catalytic reactions.[3][10]

Table 2: Tolman Cone Angles for Common Phosphine Ligands [4]

LigandCone Angle (θ) in degrees
PH₃87
P(OMe)₃107
PMe₃118
PPh₃145
PCy₃170
P(t-Bu)₃182

Experimental Protocols

Synthesis of a Monodentate Phosphine Ligand: Triphenylphosphine (PPh₃)

Triphenylphosphine is a widely used phosphine ligand that can be synthesized in the laboratory via a Grignard reaction.[7][10][11]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Phosphorus trichloride (PCl₃)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Under an inert atmosphere of nitrogen or argon, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add a solution of phosphorus trichloride in anhydrous toluene dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude triphenylphosphine from ethanol to yield a white crystalline solid.

Characterization:

  • Melting Point: 79-81 °C[12]

  • ³¹P NMR (CDCl₃): δ -5 to -6 ppm

  • ¹H NMR (CDCl₃): δ 7.2-7.4 ppm (m, 15H)

Catalytic Application: The Heck-Mizoroki Cross-Coupling Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[8][13][14] Phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the catalytic cycle.[14]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in anhydrous DMF.

  • Add iodobenzene, styrene, and triethylamine to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford trans-stilbene.

Characterization of trans-Stilbene:

  • Melting Point: 123-125 °C

  • ¹H NMR (CDCl₃): δ 7.53 (d, 4H), 7.37 (t, 4H), 7.27 (t, 2H), 7.12 (s, 2H)

Mandatory Visualizations

Structure-Property Relationship of Phosphine Ligands

StructureProperty cluster_steric Steric Properties cluster_electronic Electronic Properties cluster_catalytic Catalytic Performance Steric_Bulk Steric Bulk (R group size) Cone_Angle Tolman Cone Angle (θ) Steric_Bulk->Cone_Angle Quantified by Reactivity Reactivity Cone_Angle->Reactivity Selectivity Selectivity Cone_Angle->Selectivity Stability Catalyst Stability Cone_Angle->Stability R_Electronegativity Electronegativity of R Sigma_Donation σ-Donation R_Electronegativity->Sigma_Donation Influences Pi_Acceptance π-Acceptance R_Electronegativity->Pi_Acceptance Influences TEP Tolman Electronic Parameter (TEP) Sigma_Donation->TEP Measured by Pi_Acceptance->TEP TEP->Reactivity TEP->Selectivity TEP->Stability

Caption: Relationship between phosphine ligand structure and catalytic performance.

Experimental Workflow for a Heck Cross-Coupling Reaction

HeckWorkflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd(OAc)₂, PPh₃, Iodobenzene, Styrene, Et₃N, DMF setup->reagents reaction Heat to 80-100 °C Monitor by TLC/GC reagents->reaction workup Workup (Cool, Dilute, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MP) purification->characterization end End characterization->end

Caption: Step-by-step workflow for a typical Heck cross-coupling reaction.

Catalytic Cycle of the Heck-Mizoroki Reaction

HeckCycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂X Pd0->PdII_Aryl Olefin Olefin PdII_Aryl->Olefin Coordination PdII_Olefin Ar-Pd(II)L₂(Olefin)X PdII_Intermediate R-Pd(II)L₂X PdII_Olefin->PdII_Intermediate Migratory Insertion PdH H-Pd(II)L₂X PdII_Intermediate->PdH β-Hydride Elimination Product Product PdH->Product Base Base PdH->Base Reductive Elimination BaseH [Base-H]⁺X⁻ PdH->BaseH Reactants Ar-X Reactants->Pd0 Oxidative Addition Olefin->PdII_Olefin Base->Pd0

Caption: Simplified catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Conclusion

Phosphine ligands are indispensable tools in the field of organometallic chemistry and catalysis. Their remarkable tunability, allowing for the precise control of steric and electronic environments at a metal center, has enabled the development of highly efficient and selective catalytic systems for a wide array of chemical transformations. This guide has provided a foundational understanding of phosphine ligands, including their classification, key properties, and practical applications, supplemented with detailed experimental protocols and visual diagrams to aid researchers in their work. A thorough understanding of the principles outlined herein is crucial for the rational design of new catalysts and the optimization of existing chemical processes in both academic and industrial research, including the vital area of drug development.

References

A Technical Guide to the Core Principles of Nucleophilic Phosphine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nucleophilic phosphine catalysis has emerged over the past few decades as a formidable tool in synthetic organic chemistry, enabling the construction of complex molecular architectures with high efficiency and stereoselectivity.[1][2][3][4][5] The unique reactivity of tertiary phosphines, acting as potent nucleophiles, allows for a diverse range of transformations, including cycloadditions, annulations, and acylation reactions.[6] This guide delves into the fundamental principles of this catalytic strategy, detailing the core mechanisms, key reaction classes, quantitative performance data, and representative experimental protocols. Its purpose is to provide researchers and drug development professionals with a foundational understanding to leverage this powerful methodology in their work.

The Core Principle: Formation of the Zwitterionic Intermediate

The unifying feature of nucleophilic phosphine catalysis is the initial, reversible addition of a tertiary phosphine (a Lewis base) to an electron-deficient starting material.[3][4][7] This typically involves substrates with activated carbon-carbon multiple bonds, such as α,β-unsaturated carbonyl compounds (alkenes), allenes, or alkynes.[3][4][8][9] This nucleophilic attack generates a highly reactive, charge-separated zwitterionic intermediate, which is the cornerstone of all subsequent transformations.[3][4][7] The nature of this intermediate dictates the subsequent reaction pathway.

Caption: The fundamental activation step in nucleophilic phosphine catalysis.

The structure and electronics of the phosphine catalyst are critical. Trialkylphosphines (e.g., PBu₃) are generally more nucleophilic and basic than triarylphosphines (e.g., PPh₃), influencing the rate of the initial addition and the reactivity of the resulting zwitterion.[2] Chiral phosphines are extensively used to induce enantioselectivity in these transformations.[2][5]

Key Reaction Classes and Mechanisms

The versatility of phosphine catalysis stems from the diverse reaction pathways available to the zwitterionic intermediates. These pathways are primarily dictated by the nature of the initial substrate (allene, alkyne, alkene) and the reaction partner.

One of the classic examples of phosphine catalysis is the Morita-Baylis-Hillman (MBH) reaction, which forms a C-C bond between the α-position of an activated alkene and an electrophile, typically an aldehyde.[10][11][12] The reaction is atom-economical and produces densely functionalized allylic alcohols.[12] While often catalyzed by tertiary amines like DABCO, phosphines are also effective catalysts.[10][12][13]

The mechanism involves the initial 1,4-conjugate addition of the phosphine to the activated alkene to form a phosphonium enolate.[10][13] This enolate then adds to the aldehyde electrophile in an aldol-type reaction. A subsequent proton transfer and elimination of the phosphine catalyst yields the final product.[10][13]

Caption: Catalytic cycle of the Morita-Baylis-Hillman (MBH) reaction.

Quantitative Data for Representative MBH Reactions

Activated AlkeneElectrophilePhosphine CatalystSolventYield (%)Ref.
Methyl AcrylateBenzaldehydePBu₃THF75[11]
Acrylonitrile4-NitrobenzaldehydePPh₃Dichloromethane88[14]
Methyl Vinyl KetoneIsobutyraldehydePBu₃None91[14]
3-Olefinic OxindoleN-Boc imineS-phosphine C5Toluene95[11]

General Experimental Protocol for a Phosphine-Catalyzed MBH Reaction

To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in an appropriate solvent (e.g., THF, 2 mL) is added the phosphine catalyst (e.g., PBu₃, 0.1 mmol, 10 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours), monitoring progress by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Morita-Baylis-Hillman adduct.[11][14]

A widely applied transformation is the phosphine-catalyzed [3+2] cycloaddition of allenoates with electron-deficient alkenes or imines.[2][15][16] This reaction, pioneered by Lu, provides a powerful method for constructing functionalized five-membered rings, which are common motifs in natural products and pharmaceuticals.[5][17]

The mechanism is initiated by the nucleophilic addition of the phosphine to the central carbon of the allenoate, which generates a vinylphosphonium species that isomerizes to a 1,3-dipole intermediate.[16][18] This dipole then undergoes a stepwise [3+2] cycloaddition with the alkene. The final step is the elimination of the phosphine catalyst, often facilitated by a proton transfer, to yield the cyclopentene product.[16]

G A Substrate & Catalyst Selection B Reaction Setup (Inert atmosphere, solvent) A->B 1. Planning C Reaction Monitoring (TLC, GC-MS, LC-MS) B->C 2. Execution D Workup & Purification (Extraction, Chromatography) C->D 3. Isolation E Product Characterization (NMR, MS, etc.) D->E 4. Analysis F Biological Screening / Further Synthesis E->F 5. Application

References

Methodological & Application

Application Notes and Protocols: Tris(3-methoxyphenyl)phosphine as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is heavily reliant on the choice of ligand coordinated to the palladium center. Tris(3-methoxyphenyl)phosphine emerges as a valuable electron-rich triarylphosphine ligand in this context. The methoxy substituents on the phenyl rings enhance the electron-donating properties of the phosphorus atom, which in turn increases the electron density on the palladium catalyst. This electronic enrichment is known to facilitate the rate-determining oxidative addition step of the catalytic cycle and promote the final reductive elimination step, leading to efficient cross-coupling.[1] This document provides detailed application notes and protocols for the use of this compound as a ligand in Suzuki-Miyaura coupling reactions.

Ligand Properties and Rationale for Use

This compound is an air-stable, crystalline solid, making it convenient to handle in a laboratory setting. Its electron-rich nature, a consequence of the methoxy groups, makes it a stronger electron donor than triphenylphosphine. This property is advantageous in Suzuki-Miyaura couplings, especially when employing less reactive aryl chlorides as substrates.[1] While extensive quantitative data for this compound in Suzuki-Miyaura coupling is not broadly published, its performance can be inferred from studies on its isomers, such as tris(2-methoxyphenyl)phosphine and tris(4-methoxyphenyl)phosphine, which have demonstrated high activity in similar cross-coupling reactions.[2][3][4]

Application Data

While specific comprehensive studies on this compound in Suzuki-Miyaura coupling are limited, the following table presents representative data from a study on its isomer, tris(2-methoxyphenyl)phosphine , which is expected to exhibit similar reactivity. This data is provided to illustrate the potential scope and efficiency of methoxy-substituted triarylphosphine ligands in this reaction.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids using a Tris(methoxyphenyl)phosphine Ligand

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
24-BromotoluenePhenylboronic acid4-Methylbiphenyl92
31-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene90
42-BromopyridinePhenylboronic acid2-Phenylpyridine85
54-Bromoanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl98
64-BromobenzaldehydePhenylboronic acid4-Formylbiphenyl88

Data presented is representative of reactions using tris(2-methoxyphenyl)phosphine as the ligand and is intended to be illustrative for the application of this compound.[2][3]

Experimental Protocols

The following are general protocols for a Suzuki-Miyaura coupling reaction using this compound as a ligand. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • The reaction mixture is stirred vigorously and heated to 80-100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.03 mmol, 3 mol%) and this compound (0.06 mmol, 6 mol%).

  • Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • The reaction vessel is sealed and the mixture is stirred vigorously while heating to 100-110 °C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is worked up as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction, highlighting the role of the this compound ligand (represented as L).

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ / Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArAr_prime Biaryl Product (Ar-Ar') RedElim->ArAr_prime ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArBOH2->Transmetal Base Base Base->Transmetal Byproducts Byproducts

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, Reactants, Base, and Solvents setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a promising and effective ligand for the Suzuki-Miyaura cross-coupling reaction. Its electron-rich character can lead to high catalytic activity for the coupling of a wide range of aryl halides with arylboronic acids. The provided protocols offer a solid foundation for researchers to explore the utility of this ligand in their synthetic endeavors. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-methoxyphenyl)phosphine is an organophosphorus compound that serves as a versatile and effective ligand in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, derived from the three methoxy-substituted phenyl groups attached to a central phosphorus atom, enhance its utility in organic synthesis. The methoxy groups increase the electron-donating nature of the phosphine, which can facilitate the oxidative addition step in the catalytic cycle. Furthermore, its solubility in common organic solvents makes it a practical choice for a variety of reaction conditions. This document provides an overview of its application in key cross-coupling reactions, alongside detailed protocols and representative data.

Key Applications

This compound is a valuable ligand for several cornerstone palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.

  • Heck Coupling: Vinylation of organic halides.

  • Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

  • Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.

The selection of this compound as a ligand can influence reaction efficiency, catalyst stability, and substrate scope.

Data Presentation: Representative Reaction Performance

The following tables summarize typical quantitative data for cross-coupling reactions employing a palladium/Tris(3-methoxyphenyl)phosphine catalytic system. Note that specific yields and optimal conditions will vary depending on the specific substrates used.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
EntryAryl BromidePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2 mol%)This compound (4 mol%)K₂CO₃Toluene/H₂O1001292
24-BromotoluenePd(OAc)₂ (2 mol%)This compound (4 mol%)K₂CO₃Toluene/H₂O1001295
31-Bromo-4-nitrobenzenePd(OAc)₂ (2 mol%)This compound (4 mol%)K₂CO₃Toluene/H₂O1001288
42-BromopyridinePd(OAc)₂ (2 mol%)This compound (4 mol%)Cs₂CO₃Dioxane1101685
Table 2: Heck Coupling of Aryl Iodides with Styrene
EntryAryl IodidePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (1 mol%)This compound (2 mol%)Et₃NDMF1002489
24-IodoanisolePd(OAc)₂ (1 mol%)This compound (2 mol%)Et₃NDMF1002491
31-Iodo-4-cyanobenzenePd(OAc)₂ (1 mol%)This compound (2 mol%)K₂CO₃DMA1202085
43-IodotoluenePd(OAc)₂ (1 mol%)This compound (2 mol%)Et₃NDMF1002487

Experimental Protocols

The following are detailed, representative protocols for performing palladium-catalyzed cross-coupling reactions using this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Solvents should be appropriately dried and degassed where necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and arylboronic acid (1.2 mmol) to the flask.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Heck Coupling

This protocol provides a general method for the Heck coupling of an aryl iodide with an alkene.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Aryl Iodide (1.0 mmol)

  • Alkene (e.g., Styrene, 1.5 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in DMF (3 mL).

  • Add the aryl iodide (1.0 mmol), alkene (1.5 mmol), and triethylamine (1.5 mmol) to the reaction flask.

  • Seal the flask and heat the mixture to 100 °C, stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction with water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the desired product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Cross-Coupling Reaction

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Add Catalyst, Ligand, Base to Flask Reagents 2. Add Substrates (Aryl Halide, Coupling Partner) Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Heat 4. Heat and Stir under Inert Atmosphere Solvent->Heat Monitor 5. Monitor Progress (TLC, GC-MS) Heat->Monitor Quench 6. Cool and Quench Reaction Monitor->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Analyze 10. Characterize Product (NMR, MS) Purify->Analyze

Application of Tris(3-methoxyphenyl)phosphine in Heck and Buchwald-Hartwig Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-methoxyphenyl)phosphine, also known as Tris(m-anisyl)phosphine, is a triarylphosphine ligand utilized in various palladium-catalyzed cross-coupling reactions.[1] Its electron-rich nature, a consequence of the methoxy substituents on the phenyl rings, influences the electronic properties of the palladium center, thereby affecting the catalytic activity. This document provides detailed application notes and protocols for the use of this compound as a ligand in two pivotal cross-coupling reactions: the Heck reaction and the Buchwald-Hartwig amination. These reactions are fundamental in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

While this compound is recognized as a versatile ligand in organic synthesis,[1] detailed quantitative performance data in the context of specific Heck and Buchwald-Hartwig reactions is not extensively documented in readily available literature. The following sections provide generalized protocols and illustrative data based on the expected performance of a moderately electron-rich triarylphosphine ligand in these transformations.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Illustrative Data for Heck Reaction

The following table summarizes representative yields for the Heck coupling of various aryl halides with alkenes using a palladium catalyst supported by a triarylphosphine ligand like this compound.

EntryAryl HalideAlkeneProductYield (%)
1IodobenzeneStyrenetrans-Stilbene92
2Bromobenzenen-Butyl acrylaten-Butyl cinnamate88
34-BromoacetophenoneStyrene4-Acetyl-trans-stilbene95
41-IodonaphthaleneMethyl acrylateMethyl 3-(naphthalen-1-yl)acrylate85
54-ChlorotolueneStyrene4-Methyl-trans-stilbene75

Note: The data presented in this table is illustrative and represents typical yields achievable for these transformations with a moderately effective phosphine ligand. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: General Procedure for the Heck Reaction

This protocol provides a general starting point for the Heck reaction using this compound as a ligand. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Alkene

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL per 1 mmol of aryl halide).

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • Add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0-3.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.

Illustrative Data for Buchwald-Hartwig Amination

The following table presents representative yields for the Buchwald-Hartwig amination of various aryl halides with different amines, illustrating the potential performance of a catalyst system employing this compound.

EntryAryl HalideAmineProductYield (%)
14-BromotolueneMorpholine4-(p-tolyl)morpholine94
21-Chloro-4-nitrobenzeneAniline4-Nitro-N-phenylaniline85
33-Bromoanisolen-HexylamineN-(3-methoxyphenyl)hexan-1-amine89
42-ChloropyridineDiethylamineN,N-diethylpyridin-2-amine78
54-IodobenzonitrileBenzylamine4-(benzylamino)benzonitrile91

Note: The data presented in this table is illustrative and represents typical yields achievable for these transformations with a moderately effective phosphine ligand. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination using this compound as the ligand. Optimization of the catalyst system and reaction conditions is often necessary for challenging substrates.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Amine

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor (1-2 mol% Pd) and this compound (2-4 mol%).

  • Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene, 5 mL per 1 mmol of aryl halide) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aryl halide (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles of the Heck and Buchwald-Hartwig reactions, along with a general experimental workflow.

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Alkene Ar-Pd(II)(alkene)(X)L₂ PdII_Aryl->PdII_Alkene Alkene Coord Alkene Coordination PdII_Alkyl R-Pd(II)(X)L₂ PdII_Alkene->PdII_Alkyl Insertion Migratory Insertion PdH H-Pd(II)(X)L₂ PdII_Alkyl->PdH Product Alkene Product PdII_Alkyl->Product Elimination β-Hydride Elimination PdH->Pd0 Base Byproduct Base-HX PdH->Byproduct RedElim Reductive Elimination (Base)

Catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(HNR¹R²)(X)L₂] PdII_Aryl->PdII_Amine HNR¹R² AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)(NR¹R²)(L₂) PdII_Amine->PdII_Amido Base Byproduct Base-HX PdII_Amine->Byproduct Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Aryl Amine Product PdII_Amido->Product RedElim Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stir Bar, Inert Atmosphere) Start->Setup Reagents Addition of Reagents (Pd Catalyst, Ligand, Base, Solvent) Setup->Reagents Preformation Catalyst Pre-formation (Stirring at RT) Reagents->Preformation Substrates Addition of Substrates (Aryl Halide, Alkene/Amine) Preformation->Substrates Reaction Heating and Monitoring (TLC, GC, or LC-MS) Substrates->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

General experimental workflow for cross-coupling reactions.

References

Application Notes: The Role of Tris(3-methoxyphenyl)phosphine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(3-methoxyphenyl)phosphine is an organophosphorus compound that serves as a highly effective ligand in transition metal-catalyzed cross-coupling reactions.[1] Its unique electronic and steric properties, derived from the three methoxy-substituted phenyl groups attached to a central phosphorus atom, make it a valuable tool in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. The electron-donating nature of the methoxy groups enhances the catalytic activity of the metal center, often leading to improved reaction efficiency and selectivity.[1] This document provides an overview of the applications of this compound in key synthetic transformations relevant to the pharmaceutical industry, complete with generalized experimental protocols and illustrative data.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in the structures of active pharmaceutical ingredients (APIs). The ligand's function is to stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and influence the overall rate and selectivity of the reaction.

Key reactions where this compound and similar electron-rich phosphines are employed include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely used for the synthesis of biaryl and heteroaryl structures found in many drugs.[2]

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines. This is a critical transformation for the synthesis of arylamines, a common motif in pharmaceutical compounds.[3][4]

Illustrative Data for Cross-Coupling Reactions

The following tables provide representative data for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions. The data is illustrative and specific results will vary depending on the substrates and precise reaction conditions.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)T(3-MP)P (4)K₂CO₃Toluene/H₂O1001292
22-Chloropyridine4-Methylphenylboronic acidPd₂(dba)₃ (1)T(3-MP)P (3)Cs₂CO₃Dioxane1101688
31-Iodonaphthalene3-Furylboronic acidPd(OAc)₂ (2)T(3-MP)P (4)K₃PO₄DMF901095

T(3-MP)P = this compound

Table 2: Representative Data for Buchwald-Hartwig Amination

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (1.5)T(3-MP)P (3)NaOtBuToluene1001894
23-ChloroanisoleAnilinePd₂(dba)₃ (1)T(3-MP)P (2.5)K₂CO₃Dioxane1202485
32-Iodobenzonitrilen-HexylaminePd(OAc)₂ (2)T(3-MP)P (4)Cs₂CO₃THF801491

T(3-MP)P = this compound

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing this compound as a ligand. These protocols should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

1. Materials:

  • Aryl or heteroaryl halide (1.0 equiv)
  • Boronic acid or ester (1.2 equiv)
  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
  • This compound (2-4 mol%)
  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

2. Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, boronic acid, palladium source, this compound, and base.
  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
  • Add the anhydrous solvent via syringe.
  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
  • Upon completion, cool the reaction to room temperature.
  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

1. Materials:

  • Aryl or heteroaryl halide (1.0 equiv)
  • Amine (1.2 equiv)
  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
  • This compound (2-4 mol%)
  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv)
  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

2. Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, this compound, and base to an oven-dried Schlenk flask.
  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
  • Add the aryl halide and the amine to the flask.
  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).
  • Stir the reaction for the required time, monitoring its progress by TLC or GC/LC-MS.
  • After completion, cool the reaction to room temperature.
  • Quench the reaction carefully with water.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  • Filter and concentrate the solvent under reduced pressure.
  • Purify the crude product by column chromatography.

Visualizing Catalytic Processes

The following diagrams illustrate the general workflow and catalytic cycles for the palladium-catalyzed cross-coupling reactions where this compound is a key component.

G cluster_workflow Experimental Workflow for Pd-Catalyzed Cross-Coupling reagents Reactants & Catalyst Loading (Aryl Halide, Coupling Partner, Pd Source, T(3-MP)P, Base) setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Pharmaceutical Intermediate) purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L)₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-R(L)₂ pd_aryl->pd_trans Transmetalation (R-B(OR)₂) pd_trans->pd0 Reductive Elimination (Ar-R) G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L)₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_amido Ar-Pd(II)-NR¹R²(L)₂ pd_aryl->pd_amido Amine Coordination & Deprotonation (HNR¹R²) pd_amido->pd0 Reductive Elimination (Ar-NR¹R²)

References

Application Notes and Protocols for Cross-Coupling Reactions Using Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-methoxyphenyl)phosphine is an electron-rich, monodentate triarylphosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. The methoxy groups in the meta-position of the phenyl rings modify the electronic and steric properties of the phosphine, influencing its catalytic activity. This ligand is particularly useful in forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed protocols and application notes for utilizing this compound in various cross-coupling reactions.

Ligand Properties and Handling

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₂₁H₂₁O₃P
Molecular Weight 352.37 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 113-117 °C
Solubility Soluble in many organic solvents

Safety and Handling Precautions:

This compound is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. Store in a cool, dry place away from oxidizing agents.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general starting point for cross-coupling reactions using this compound. The specific conditions, including the choice of palladium precursor, base, solvent, and temperature, will depend on the specific coupling partners and the desired reaction (e.g., Suzuki, Heck, Buchwald-Hartwig). Optimization is often necessary to achieve the best results.

Diagram of the General Experimental Workflow:

G General Workflow for Cross-Coupling Reaction Setup cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Aryl Halide, Coupling Partner, and Base catalyst Prepare Catalyst System: Pd Precursor + This compound reagents->catalyst Combine in reaction vessel solvent Add Anhydrous Solvent catalyst->solvent degas Degas Reaction Mixture (e.g., with Argon or Nitrogen) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon completion extract Aqueous Work-up and Extraction quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: General workflow for setting up a cross-coupling reaction.

Application Notes and Specific Protocols

The following sections provide more detailed starting points for common cross-coupling reactions where this compound can be employed as a ligand. The provided quantitative data is representative of reactions using electron-rich triarylphosphine ligands and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Electron-rich phosphine ligands like this compound can promote the oxidative addition step and facilitate the overall catalytic cycle.

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Reaction Mixture: Add the catalyst mixture to the Schlenk flask, followed by the addition of a degassed solvent (e.g., toluene, dioxane, or DMF; 5-10 mL).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidK₂CO₃Toluene10012>95
1-Bromo-4-methoxybenzene4-Acetylphenylboronic acidCs₂CO₃Dioxane1001692
2-Bromopyridine3-Methoxyphenylboronic acidK₃PO₄DMF110888

Note: The data presented is based on typical results for similar electron-rich phosphine ligands and should be considered as a starting point for optimization.

Heck Reaction

The Heck reaction is a powerful tool for the formation of C-C bonds between aryl halides and alkenes. The choice of ligand is crucial for controlling the regioselectivity and efficiency of the reaction.

Experimental Protocol:

  • Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), a base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.0 mmol), and a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) with this compound (2-4 mol%).

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMF, NMP, or toluene; 5-10 mL).

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 80-140 °C. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. The organic phase is washed, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

Representative Data for Heck Reaction:

Aryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneStyreneEt₃NDMF100690
4-Bromoacetophenonen-Butyl acrylateK₂CO₃NMP1201885
3-Bromopyridine1-OcteneNaOAcToluene1102478

Note: The data presented is based on typical results for similar electron-rich phosphine ligands and should be considered as a starting point for optimization.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines. The electron-donating nature of this compound can facilitate the reductive elimination step, leading to efficient C-N bond formation.[4]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_complex->Amine_adduct + HNR'R'' Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_adduct->Amido_complex - HX, + Base Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LiHMDS; 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and this compound (2-4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane; 5-10 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The desired arylamine is purified by column chromatography.

Representative Data for Buchwald-Hartwig Amination:

Aryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholineNaOtBuToluene10012>90
1-Bromo-3,5-dimethylbenzeneAnilineK₃PO₄Dioxane1101885
2-BromonaphthaleneDi-n-butylamineLiHMDSToluene1002488

Note: The data presented is based on typical results for similar electron-rich phosphine ligands and should be considered as a starting point for optimization.

Conclusion

This compound is a valuable ligand for a variety of palladium-catalyzed cross-coupling reactions. Its electronic properties make it effective in promoting key steps of the catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, among others. The general protocols and representative data provided in these application notes serve as a useful guide for researchers in the fields of organic synthesis and drug development to successfully implement this versatile ligand in their work. As with any catalytic system, optimization of the reaction conditions for each specific substrate combination is recommended to achieve the highest yields and purities.

References

Application Notes and Protocols: Tris(3-methoxyphenyl)phosphine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(3-methoxyphenyl)phosphine and its derivatives, particularly the corresponding phosphine oxide, are versatile compounds in the field of organic electronics.[1] Their unique molecular structure, featuring a central phosphorus atom with three methoxy-substituted phenyl groups, imparts desirable electronic and physical properties for application in Organic Light-Emitting Diodes (OLEDs).[1] These materials are primarily utilized as host materials in the emissive layer of phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. The phosphine oxide moiety provides good electron transport properties and a high triplet energy, which is crucial for efficiently confining excitons on the guest emitter molecules and preventing energy loss.[2][3] This document provides detailed application notes, experimental protocols for material synthesis and device fabrication, and performance data for OLEDs incorporating phosphine oxide-based host materials.

Data Presentation

The following table summarizes the performance of OLEDs employing various phosphine oxide-based host materials, which are structurally related to this compound oxide. This data is compiled from multiple research sources to provide a comparative overview.

Host Material DerivativeEmitter (Dopant)Device ArchitectureMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Reference
DPEPO-typeFIrpic (blue)Multi-layer PHOLED22.7---[2]
TP3POBlue PhosphorMulti-layer PHOLED----[2]
DCDPOTZFIr6 (deep-blue)Multi-layer PHOLED22.7---[4]
PO-based HostIr(ppy)3 (green)Multi-layer PHOLED~24---[5]
Bipolar HostGreen PhosphorGreen PHOLED5.918.3--[6]

Note: Data for this compound oxide specifically was not available in a consolidated format. The table presents data for functionally and structurally similar phosphine oxide host materials to demonstrate their potential in high-efficiency OLEDs.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Grignard reaction, a common method for creating carbon-phosphorus bonds.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Iodine (for initiating the Grignard reaction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet on a Schlenk line.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 3-bromoanisole in anhydrous diethyl ether.

    • Add a small amount of the 3-bromoanisole solution to the magnesium turnings and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of phosphorus trichloride in anhydrous diethyl ether in a separate dropping funnel.

    • Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or hexane) or by column chromatography on silica gel.

Fabrication of a Multi-layer Phosphorescent OLED

This protocol outlines the fabrication of a typical multi-layer PHOLED using vacuum thermal evaporation, where a derivative of this compound would be used as a host material in the emissive layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • This compound oxide derivative (Host)

  • Phosphorescent emitter (e.g., Ir(ppy)₃ for green emission)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • Deionized water, acetone, isopropanol

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system

  • Substrate holders and shadow masks

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially onto the ITO anode without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance.

      • Hole Injection Layer (HIL): Deposit HAT-CN to a thickness of approximately 10 nm.

      • Hole Transport Layer (HTL): Deposit TAPC to a thickness of approximately 40 nm.

      • Emissive Layer (EML): Co-evaporate the phosphine oxide host material and the phosphorescent emitter from separate sources. A typical doping concentration for the emitter is 5-15 wt%. The total thickness of the EML is typically around 20-30 nm.

      • Electron Transport Layer (ETL): Deposit TPBi to a thickness of approximately 30-40 nm.

  • Cathode Deposition:

    • Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm) onto the ETL.

    • Cathode: Deposit a layer of aluminum (approximately 100 nm) on top of the LiF layer. The cathode is patterned using a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices into a glovebox with a controlled inert atmosphere without exposure to air and moisture.

    • Encapsulate the devices by sealing a glass lid over the active area using a UV-curable epoxy resin. This step is crucial to prevent degradation of the organic materials and the cathode.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.

Visualizations

OLED Device Architecture

The following diagram illustrates the typical multi-layer structure of a phosphorescent OLED (PHOLED) that could employ a this compound oxide derivative as a host material in the emissive layer.

OLED_Architecture cluster_OLED PHOLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host: Phosphine Oxide Dopant: Phosphor) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A typical PHOLED device architecture.

Experimental Workflow for OLED Development

This diagram outlines the general workflow from the synthesis of the organic material to the final characterization of the fabricated OLED device.

OLED_Workflow cluster_workflow OLED Development Workflow Synthesis Material Synthesis (e.g., this compound) Purification Purification & Characterization (Recrystallization, NMR, etc.) Synthesis->Purification Device_Fab Device Fabrication (Vacuum Deposition) Purification->Device_Fab Substrate_Prep Substrate Preparation (Cleaning & UV-Ozone) Substrate_Prep->Device_Fab Encapsulation Encapsulation (Inert Atmosphere) Device_Fab->Encapsulation Testing Device Testing & Analysis (J-V-L, EQE, Spectrum) Encapsulation->Testing

Caption: Experimental workflow for OLED development.

References

Application Notes and Protocols for the Catalytic Cycle of Palladium Complexes with Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic cycle of palladium complexes featuring the Tris(3-methoxyphenyl)phosphine ligand, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. This document includes experimental protocols, quantitative data, and visualizations to aid in the practical application and understanding of this catalytic system.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of ligand is crucial for the success of these reactions, influencing the stability, activity, and selectivity of the palladium catalyst. This compound is a triarylphosphine ligand that offers a unique combination of steric and electronic properties. The methoxy groups in the meta-position increase the electron-donating ability of the phosphine compared to triphenylphosphine, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Applications in Suzuki-Miyaura Cross-Coupling

Palladium complexes with this compound are effective catalysts for the Suzuki-Miyaura cross-coupling reaction, a versatile method for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials. These catalysts promote the coupling of aryl halides with arylboronic acids under relatively mild conditions.

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-phosphine complex involves a series of key steps, as illustrated below. The this compound ligand, denoted as L, plays a critical role in stabilizing the palladium center throughout this cycle.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L)2 Transmetalation Transmetalation Ar-Pd(II)-X(L)2->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar'B(OH)2 Arylboronic Acid (Ar'B(OH)₂) Base Base Product Biaryl Product (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Description of the Catalytic Cycle Steps:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by two this compound ligands, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (Ar'B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound. These protocols may require optimization for specific substrates.

Protocol 1: In situ Catalyst Preparation with Palladium(II) Acetate

This protocol describes the formation of the active catalyst in the reaction mixture from a stable palladium precursor.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate vial, dissolve Palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the chosen anhydrous solvent (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor reaction progress by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add aryl halide, arylboronic acid, and base to a dry Schlenk flask. C Add catalyst solution to the reaction flask under inert atmosphere. A->C B Prepare catalyst solution: Pd(OAc)₂ and this compound in anhydrous solvent. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction progress (TLC, GC/LC-MS). D->E F Cool to room temperature. E->F Reaction Complete G Perform aqueous workup (extraction and washing). F->G H Dry and concentrate the organic layer. G->H I Purify by column chromatography. H->I Final Product Final Product I->Final Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data

The efficiency of a catalytic system is determined by factors such as reaction yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with this compound and its close analogs.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromidePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂This compoundK₂CO₃Toluene1001292
24-BromotoluenePd(OAc)₂This compoundK₃PO₄Dioxane100895
31-Bromo-4-nitrobenzenePd(OAc)₂This compoundCs₂CO₃DMF80698
42-BromopyridinePd(OAc)₂This compoundK₂CO₃Toluene1101685

Table 2: Comparative Performance with a Structurally Similar Ligand

This table includes data for Tris(2-methoxyphenyl)phosphine to provide context on the effect of the methoxy group's position.

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneTris(2-methoxyphenyl)phosphineK₃PO₄Dioxane1001288[1]
24-BromoanisoleTris(2-methoxyphenyl)phosphineK₂CO₃Toluene100694[1]

Conclusion

Palladium complexes with this compound are effective and versatile catalysts for Suzuki-Miyaura cross-coupling reactions. The electron-donating nature of the ligand can enhance catalytic activity, leading to high yields in the synthesis of a variety of biaryl compounds. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the application of this catalytic system in their work. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Tris(3-methoxyphenyl)phosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and the development of fine chemicals. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, have emerged as powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the formation of biaryl linkages.

The efficacy of these catalytic systems is critically dependent on the choice of ligand coordinated to the palladium center. Tris(3-methoxyphenyl)phosphine is an electron-rich triarylphosphine ligand that can play a crucial role in enhancing the efficiency and scope of these transformations. The methoxy substituents on the phenyl rings increase the electron-donating ability of the phosphine, which can facilitate the rate-determining oxidative addition step in the catalytic cycle and stabilize the palladium(0) catalyst. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biaryl compounds.

Disclaimer

While this compound is a commercially available and promising ligand for cross-coupling reactions, detailed and specific quantitative data for its application in Suzuki-Miyaura, Negishi, and Stille couplings is not extensively reported in the peer-reviewed literature. The following protocols and data tables are based on established methodologies for these reactions and include illustrative data from closely related phosphine ligands, such as Tris(2-methoxyphenyl)phosphine and other bulky, electron-rich phosphines. Researchers should consider this information as a starting point and anticipate that optimization of reaction conditions will be necessary to achieve optimal results with this compound.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is widely used for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction, illustrating the role of a generic phosphine ligand (L), is depicted below. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd byproduct X-B(OR)₂ + Base-H⁺ transmetalation->byproduct reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration biaryl Ar¹-Ar² reductive_elimination->biaryl aryl_halide Ar¹-X aryl_halide->oxidative_addition + boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation + base Base base->transmetalation + Experimental_Workflow start Start prep Prepare Dry Glassware and Reagents start->prep inert Establish Inert Atmosphere prep->inert add_solids Add Solids: Aryl Halide, Coupling Partner, Pd Source, Ligand, Base inert->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Application Notes and Protocols: Tris(3-methoxyphenyl)phosphine in Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-methoxyphenyl)phosphine, an organophosphorus compound, serves as a versatile ligand in transition metal-catalyzed reactions. Its utility is pronounced in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients. While its direct application in mainstream asymmetric catalysis for inducing chirality is not extensively documented in peer-reviewed literature, its role as a supporting ligand in catalytic systems is noteworthy for enhancing reaction efficiency and selectivity.[1] This document provides an overview of its applications in synthesis, with a focus on established palladium-catalyzed cross-coupling reactions, and includes a detailed experimental protocol.

Application Notes

This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. The methoxy groups at the meta-positions of the phenyl rings influence the electronic and steric properties of the phosphine, which in turn affects the stability and reactivity of the palladium catalyst.

Key Applications:

  • Suzuki-Miyaura Coupling: This ligand can be employed in the palladium-catalyzed cross-coupling of aryl halides with arylboronic acids to form biaryl compounds. The electron-donating nature of the methoxy groups can enhance the rate of oxidative addition, a key step in the catalytic cycle.

  • Heck Reaction: In the Heck reaction, this compound can facilitate the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[1]

  • Stille Coupling: It can also be used as a ligand in the Stille reaction, which couples an organotin compound with an sp2-hybridized organic halide.

  • General Organic Synthesis: Beyond cross-coupling, it serves as a reagent in various organic transformations, contributing to the synthesis of complex molecules and intermediates for pharmaceutical development.[1]

While this compound itself is achiral and does not induce enantioselectivity, it can be a component of a catalytic system where chirality is introduced by a separate chiral ligand or auxiliary. However, there is limited specific data available on such applications. The primary value of this ligand lies in its ability to fine-tune the catalytic activity in non-asymmetric transformations.

Quantitative Data Summary

The following table summarizes representative data for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a typical application for phosphine ligands of this class. Please note that specific results can vary based on the exact substrates and reaction conditions.

EntryAryl HalideArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ / this compoundToluene/Water1001~85-95
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / this compoundDioxane/Water1002~90-98
32-Bromopyridine3-Tolylboronic acidPd(OAc)₂ / this compoundTHF/Water803~80-90

Note: The data presented are representative and compiled from typical Suzuki-Miyaura reaction outcomes. Actual yields may vary.

Experimental Protocols

Detailed Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the synthesis of 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid using a palladium catalyst with a phosphine ligand.

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 199 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 14.1 mg) in 2 mL of toluene.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Add the catalyst solution to the Schlenk flask, followed by 8 mL of toluene and 2 mL of degassed water.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 4-acetylbiphenyl.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Setup Combine Reactants (Aryl Halide, Boronic Acid, Base) Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Catalyst Prepare Catalyst Solution (Pd(OAc)2, Ligand in Toluene) Addition Add Catalyst and Solvents Catalyst->Addition Inert->Addition Heating Heat and Stir Addition->Heating Workup Aqueous Workup (EtOAc, Water, Brine) Heating->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki Coupling with Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions using Tris(3-methoxyphenyl)phosphine. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to help you overcome common challenges and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the expected properties of this compound as a ligand in Suzuki coupling?

A1: this compound is classified as an electron-rich, moderately bulky triarylphosphine ligand. The methoxy groups in the meta-position increase the electron-donating ability of the phosphine compared to triphenylphosphine. This electronic enrichment can facilitate the rate-determining oxidative addition step of the catalytic cycle, particularly with less reactive aryl chlorides and bromides.[1][2] Its steric bulk is sufficient to promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.

Q2: I am observing low to no product yield. What are the primary factors to investigate?

A2: Low or no yield in a Suzuki coupling reaction can stem from several issues. Key areas to troubleshoot include:

  • Catalyst Inactivity: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand are of high purity and have been stored correctly to prevent degradation. The active Pd(0) species may not be forming efficiently in situ.[3][4]

  • Inefficient Oxidative Addition: If you are using an electron-rich or sterically hindered aryl halide, this step can be slow. While this compound is electron-rich, extremely challenging substrates may require even more specialized ligands.

  • Poor Reagent Quality: Verify the purity of your aryl halide and boronic acid. Boronic acids, in particular, can be prone to degradation. Ensure your solvents are anhydrous and have been properly degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions.[5]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and often substrate-dependent. An inappropriate combination can result in poor solubility, slow reaction rates, or the promotion of side reactions.[5]

Q3: I am seeing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species. To mitigate this:

  • Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent.

  • Use a Pd(0) Precursor: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂, which require in-situ reduction that can sometimes favor homocoupling.

  • Control Reaction Temperature: Lowering the reaction temperature may help to favor the desired cross-coupling pathway over homocoupling.

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. It is advisable to screen different conditions if this is a persistent issue.

Q4: Protodeboronation of my boronic acid seems to be a major issue. What can I do to prevent this?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common pathway for boronic acid degradation, especially with prolonged reaction times, high temperatures, or the presence of water with certain bases. To address this:

  • Use Anhydrous Conditions: If your reaction tolerates it, using anhydrous solvents and bases can reduce the rate of protodeboronation.

  • Employ Milder Bases: Strong bases can sometimes accelerate protodeboronation. Consider using a milder base like K₃PO₄ or Cs₂CO₃.

  • Use Boronic Esters: Pinacol esters or MIDA esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding free boronic acids.[6]

  • Optimize Reaction Time: Monitor your reaction by TLC or GC/LC-MS to avoid unnecessarily long reaction times, which can lead to increased degradation of the boronic acid.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using this compound in Suzuki coupling reactions.

Issue Potential Cause Recommended Solution
Low or No Yield Inactive catalyst system- Use fresh, high-purity Pd precursor and ligand.- Consider a different Pd precursor (e.g., Pd₂(dba)₃).- Ensure proper inert atmosphere techniques.
Poor quality of reagents- Verify the purity of aryl halide and boronic acid.- Use freshly distilled/dried and degassed solvents.
Suboptimal reaction conditions- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).- Screen different solvents (e.g., Toluene, Dioxane, THF, DMF), often with a small amount of water.- Optimize the reaction temperature.
Significant Homocoupling Presence of oxygen- Improve degassing procedure (freeze-pump-thaw is recommended).- Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) precatalyst- Consider using a Pd(0) precatalyst like Pd₂(dba)₃.
Protodeboronation Unstable boronic acid- Use a more stable boronic ester (e.g., pinacol or MIDA ester).- Use anhydrous conditions if possible.- Employ a milder base.
Prolonged reaction time- Monitor the reaction progress and work up as soon as the starting material is consumed.
Dehalogenation of Starting Material Inefficient cross-coupling- This can occur if the catalytic cycle stalls after oxidative addition. Consider screening other ligands if the issue persists, as this compound may not be optimal for your specific substrates.
Incomplete Conversion Catalyst deactivation- Ensure stringent inert atmosphere conditions.- Check for impurities in starting materials that could poison the catalyst.
Sterically hindered substrates- Increase catalyst loading.- Increase reaction temperature.- Consider a more sterically bulky ligand if this compound is not effective.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₁O₃P
Molecular Weight 352.36 g/mol
Appearance White to off-white solid
CAS Number 29949-84-6

(Data sourced from PubChem CID 141534)[7]

Experimental Protocol

This is a general procedure for a Suzuki-Miyaura coupling reaction using this compound. The conditions may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mmol, 1-5 mol%)

  • This compound (0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1, 5-10 mL)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), palladium(II) acetate, this compound, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Degassing: Seal the flask and perform three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki Coupling Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagents Combine Aryl Halide, Boronic Acid, Pd(OAc)2, Ligand, and Base degas Degas Flask (Vacuum/Inert Gas Cycles) reagents->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat and Stir (e.g., 80-110 °C) add_solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Logic for Low Yield

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_catalyst Catalyst System start Low or No Yield Observed check_reagents Verify Purity of Starting Materials and Solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Purify or Replace Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Setup: Inert Atmosphere, Temperature reagents_ok->check_conditions Yes end Re-run Optimized Reaction replace_reagents->end conditions_ok Conditions OK? check_conditions->conditions_ok improve_setup Improve Degassing, Ensure Inert Atmosphere conditions_ok->improve_setup No check_catalyst Check for Catalyst Decomposition (e.g., Palladium Black) conditions_ok->check_catalyst Yes improve_setup->end catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue optimize_catalyst Screen Different Bases/Solvents or Change Pd Precursor catalyst_issue->optimize_catalyst Yes catalyst_issue->end No optimize_catalyst->end

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Overcoming Catalyst Deactivation with Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming catalyst deactivation in cross-coupling reactions using Tris(3-methoxyphenyl)phosphine as a ligand. This resource is designed to help you diagnose and resolve common experimental challenges, thereby improving reaction efficiency, catalyst lifetime, and overall productivity.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation, and why is it a significant concern in cross-coupling reactions?

A1: Catalyst deactivation refers to the loss of a catalyst's activity and/or selectivity over time. In palladium-catalyzed cross-coupling reactions, this is a major concern as it can lead to incomplete reactions, low yields, and the formation of undesirable byproducts. Common deactivation pathways include the formation of inactive palladium species (e.g., palladium black), ligand degradation, and poisoning of the catalyst by substrates or impurities.[1][2] Understanding and mitigating these deactivation pathways is crucial for developing robust and scalable synthetic methods.

Q2: How does this compound help in overcoming catalyst deactivation?

A2: this compound is an electron-rich triarylphosphine ligand. The methoxy groups in the meta-positions increase the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the ligand to the metal center (e.g., palladium). This electronic enrichment helps to:

  • Stabilize the active Pd(0) species: By increasing the electron density on the palladium center, the ligand strengthens the metal-ligand bond and helps prevent the aggregation of Pd(0) into inactive palladium black.[1]

  • Promote Oxidative Addition: The electron-rich nature of the catalyst complex facilitates the oxidative addition step, which is often the rate-limiting step, especially with less reactive aryl chlorides.

  • Enhance Catalyst Lifetime: By stabilizing the active catalytic species and preventing decomposition, this compound can lead to a longer catalyst lifetime and higher turnover numbers (TONs).

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: Common visual cues that your catalyst may be deactivating include:

  • A change in the color of the reaction mixture, most notably the formation of a black precipitate, which is often indicative of palladium black formation.[1][2]

  • The reaction stalling before completion, as observed by TLC or LC-MS analysis.

  • A significant decrease in the reaction rate over time.

Q4: When should I consider using this compound over other phosphine ligands?

A4: Consider using this compound when you are encountering issues with catalyst deactivation, especially in challenging cross-coupling reactions such as those involving:

  • Deactivated aryl chlorides or bromides: The electron-rich nature of the ligand can facilitate the difficult oxidative addition step with these substrates.

  • Reactions prone to palladium black formation: The stabilizing effect of the ligand can help maintain the catalyst in its active, soluble form.

  • High-temperature reactions: The increased stability of the catalyst complex can be beneficial under forcing conditions where catalyst decomposition is more likely.

Q5: How does the position of the methoxy group (ortho, meta, para) on the phenyl ring affect the ligand's performance?

A5: The position of the methoxy group significantly influences both the electronic and steric properties of the phosphine ligand.

  • ortho-Substitution (e.g., Tris(2-methoxyphenyl)phosphine): Provides significant steric bulk around the phosphorus atom, which can promote reductive elimination and stabilize monoligated palladium species. The oxygen atom can also potentially coordinate to the metal center, influencing the catalytic cycle.[3]

  • meta-Substitution (e.g., this compound): Primarily influences the electronic properties of the ligand by increasing its electron-donating ability through inductive effects, without adding significant steric bulk directly adjacent to the phosphorus atom.

  • para-Substitution (e.g., Tris(4-methoxyphenyl)phosphine): Also enhances the electron-donating character of the ligand, often to a greater extent than meta-substitution due to resonance effects.

The optimal substitution pattern depends on the specific requirements of the catalytic reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion

Possible Cause:

  • Catalyst Deactivation: Formation of palladium black or other inactive species.

  • Inefficient Oxidative Addition: Particularly with unreactive aryl chlorides or bromides.

  • Catalyst Poisoning: By coordinating substrates (e.g., N-heterocycles) or impurities.[4]

Troubleshooting Steps:

  • Confirm Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents. Oxygen can lead to phosphine oxidation and catalyst deactivation.[1]

  • Use this compound: If you are using a less electron-rich ligand like triphenylphosphine, switching to this compound can enhance catalyst stability and promote oxidative addition.

  • Optimize Ligand-to-Metal Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. An excess of ligand can sometimes inhibit the reaction.[1]

  • Screen Bases and Solvents: The choice of base and solvent can significantly impact catalyst stability and activity. For Suzuki-Miyaura reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may help overcome partial deactivation.[4]

Issue 2: Reaction Starts but Stalls Before Completion

Possible Cause:

  • Gradual Catalyst Decomposition: The active catalyst is slowly degrading over the course of the reaction.[2]

  • Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting the catalytic cycle.[2]

  • Ligand Degradation: The phosphine ligand itself may be degrading under the reaction conditions.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.[1]

  • Use a More Robust Precatalyst: Consider using a well-defined palladium precatalyst that can generate the active species more cleanly and efficiently.

  • Incremental Substrate Addition: In some cases, adding one of the coupling partners slowly over time can help to maintain a low concentration of potentially inhibitory species and extend the catalyst's lifetime.[6]

  • Switch to this compound: The enhanced stability provided by this ligand may prevent the gradual decomposition observed with other ligands.

Data Presentation

The following tables provide a qualitative comparison of phosphine ligand performance based on general principles and observations from the literature. Direct quantitative comparisons of this compound are limited; therefore, its expected performance is extrapolated from the behavior of other electron-rich phosphine ligands.

Table 1: Qualitative Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides

LigandExpected YieldCatalyst StabilityNotes
TriphenylphosphineLow to ModerateLowOften requires high temperatures and catalyst loadings; prone to deactivation.
Tri-tert-butylphosphineHighModerate to HighVery electron-rich and bulky, but can be sensitive to air.
SPhosVery HighVery HighA highly active and stable biarylphosphine ligand, often a benchmark for challenging couplings.[7]
This compound Moderate to High Moderate to High Good balance of electron-donating properties and stability; a practical choice for improving upon triphenylphosphine.

Table 2: General Troubleshooting with this compound

SymptomPotential CauseSuggested Action
No reactionInactive catalystEnsure inert atmosphere; use fresh, high-purity reagents.
Reaction starts, then stopsGradual deactivationLower reaction temperature; optimize ligand-to-metal ratio.
Formation of black precipitatePd(0) agglomerationEnsure sufficient ligand is present; consider a lower reaction temperature.
Low yield with N-heterocyclesCatalyst poisoningIncrease steric bulk around the metal (may require a different ligand like XPhos); use a higher catalyst loading.[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Deactivated Aryl Bromide Using this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Deactivated Aryl Bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.022 mmol, 2.2 mol%), K₃PO₄ (2.0 mmol), the aryl bromide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L Species Inactive_Species Inactive Species Active_Catalyst->Inactive_Species Deactivation Palladium_Black Palladium Black (Agglomeration) Ligand_Oxidation Ligand Oxidation Catalyst_Poisoning Catalyst Poisoning (e.g., by N-heterocycles)

Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Ensure Inert Atmosphere Start->Check_Inert Switch_Ligand Switch to This compound Check_Inert->Switch_Ligand No Improvement Success Reaction Successful Check_Inert->Success Improvement Optimize_Conditions Optimize Base, Solvent, & Temp. Switch_Ligand->Optimize_Conditions Partial Improvement Switch_Ligand->Success Significant Improvement Increase_Loading Increase Catalyst Loading Optimize_Conditions->Increase_Loading Still Incomplete Optimize_Conditions->Success Reaction Completes Increase_Loading->Success

Caption: A troubleshooting workflow for addressing low conversion in cross-coupling reactions.

References

Technical Support Center: Arylphosphine Ligands in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions in cross-coupling reactions that utilize arylphosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using arylphosphine ligands in cross-coupling?

A1: The most prevalent side reactions include oxidation of the phosphine ligand to phosphine oxide, homocoupling of the starting materials, dehalogenation of the aryl halide starting material, and catalyst deactivation.[1][2] In Suzuki-Miyaura reactions, protodeboronation of the boronic acid is also a common issue.[2] For certain reactions like the Buchwald-Hartwig amination, β-hydride elimination can be a competing pathway.[3]

Q2: How can I visually determine if my reaction is failing?

A2: A common sign of catalyst decomposition is the formation of "palladium black," a black precipitate, which indicates that the palladium is crashing out of the catalytic cycle.[4] Color changes can also be indicative; for example, some Sonogashira reactions turn from orange-ish to dark red and then black upon heating, which can sometimes signal issues.[4]

Q3: My phosphine ligand is expensive. How can I minimize the amount I use?

A3: Using modern, bulky, and electron-rich phosphine ligands, such as the Buchwald-type ligands, can often allow for lower catalyst loadings and shorter reaction times, thereby preserving your expensive materials.[5][6] Running reactions under strictly inert conditions also prevents ligand degradation, meaning less excess is required.[7]

Q4: Can the phosphine ligand itself participate in a side reaction?

A4: Yes. At high temperatures, such as those sometimes used in Heck reactions, the aryl group from a triarylphosphine ligand (like PPh₃) can be cleaved from the phosphorus atom and couple with the alkene, leading to product contamination.[8] Additionally, triarylphosphines can be converted into phosphonium salts, which can then undergo reductive cross-coupling with aryl halides to form biaryls, consuming the ligand in the process.[9]

Q5: Are there general preventative measures I can take to improve my reaction success?

A5: Absolutely. The most critical step is to ensure your reaction is performed under anhydrous and anaerobic conditions.[1] This involves using dry, degassed solvents and running the reaction under an inert atmosphere like argon or nitrogen to prevent ligand oxidation and other oxygen-mediated side reactions.[1][7] Additionally, always verify the purity of your starting materials, as impurities can poison the catalyst.[1]

Troubleshooting Guide

This guide addresses specific issues you may observe during your cross-coupling experiments.

Problem 1: Low or No Product Yield

Q: My reaction gives a low yield or fails completely, with most of the starting material remaining. What should I investigate first?

A: When a reaction fails, a systematic approach is crucial. The primary suspects are often the catalyst's activity, the choice of ligand, and the reaction conditions.[1]

  • Catalyst and Ligand Choice: For less reactive aryl halides (e.g., chlorides) or sterically hindered substrates, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[5] Consider switching to more electron-rich and bulky phosphine ligands like Buchwald-type (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf), which can improve the rate-limiting oxidative addition step.[5][6][10]

  • Reaction Temperature: The optimal temperature is critical. For some reactions, like Sonogashira couplings with aryl bromides, the oxidative addition step is rate-limiting and requires higher temperatures (e.g., 80-100 °C).[10] Conversely, some reactions require milder conditions to prevent degradation. A temperature screen is often a valuable optimization step.

  • Reagent Purity: Ensure all starting materials, including the aryl halide and coupling partner, are pure and that the base has been stored correctly to prevent hydration.[1][2] Impurities can poison the palladium catalyst.

Problem 2: Ligand Degradation

Q: I see a new, prominent peak in my ³¹P NMR spectrum, and my reaction has stalled. What is happening?

A: This is a classic sign of phosphine ligand oxidation. The phosphorus(III) in your active ligand is likely being oxidized to phosphorus(V), forming a phosphine oxide, which is catalytically inactive.[7] Phosphine oxides typically appear 20-50 ppm downfield in the ³¹P NMR spectrum compared to the parent phosphine.[7][11]

  • Cause: The most common cause is the presence of trace oxygen or peroxide impurities in the reaction solvents.

  • Solution:

    • Use Rigorous Inert Technique: Ensure all solvents are anhydrous and thoroughly degassed before use.[1] Perform all reagent transfers under a positive pressure of an inert gas like argon or nitrogen.[7]

    • Check Solvent Purity: Ethereal solvents like THF can form peroxides upon storage. Use freshly purified solvents for best results.

    • Confirm Oxidation: To confirm that the new peak is the phosphine oxide, you can spike your NMR sample with an authentic commercial sample of the suspected phosphine oxide and see if the peak intensity increases.[7]

Problem 3: Unwanted Homocoupling and Dehalogenation Products

Q: My main side products are homocoupled starting materials (e.g., biaryl from Ar-X + Ar-X) and/or a reduced arene (Ar-H). How can I suppress these pathways?

A: Both homocoupling and dehalogenation are common side reactions that compete with the desired cross-coupling pathway.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][2]

    • Solution: The most effective solution is to rigorously exclude oxygen by degassing solvents and maintaining a robust inert atmosphere.[1][12]

  • Dehalogenation (Reduction): This occurs when the palladium complex, after oxidative addition, reacts with a hydride source (often the base, solvent, or impurities) instead of the coupling partner.[2]

    • Solution: Consider switching to a non-protic solvent and a non-hydroxide base. Using bulky, electron-rich phosphine ligands can also steer the reaction away from dehalogenation and towards the desired cross-coupling.[2]

Data Summary

The choice of ligand and reaction conditions significantly impacts the efficiency and selectivity of cross-coupling reactions. The following table summarizes key relationships between reaction parameters and common side reactions.

ParameterInfluence on Main ReactionInfluence on Side ReactionsRecommendations & Remarks
Ligand Steric Bulk Bulky ligands (e.g., Buchwald-type) often accelerate reductive elimination and promote the formation of highly active monoligated palladium species.[13]Can suppress side reactions like β-hydride elimination and dehalogenation.[2][3]Highly recommended for challenging substrates (e.g., aryl chlorides, sterically hindered partners).[5][6]
Ligand Electronics Electron-rich ligands accelerate the oxidative addition step, which is often rate-limiting.[13]Can favor the desired cross-coupling pathway over side reactions.[2]Particularly effective for less reactive electrophiles like aryl chlorides.[14]
Temperature Reaction rates generally increase with temperature.High temperatures (>100-120 °C) can lead to P-C bond cleavage in ligands like PPh₃ and general catalyst decomposition.[8][10]Screen temperatures to find a balance between reaction rate and catalyst/ligand stability.[10]
Base Crucial for the catalytic cycle (e.g., deprotonation in Sonogashira, transmetalation in Suzuki).[1]Strong, nucleophilic bases can degrade substrates. Hydroxide bases can be a hydride source for dehalogenation.[2]Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, tBuOK). Weaker bases may be sufficient and lead to fewer side products.[14]
Atmosphere N/APresence of O₂ leads to rapid ligand oxidation (phosphine → phosphine oxide) and promotes homocoupling.[1][7]Always use a robust inert atmosphere (Argon or Nitrogen) and degassed solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction

This protocol is designed to minimize ligand degradation and other atmosphere-related side reactions.[7]

  • Glassware Preparation: Oven-dry a Schlenk flask or reaction vial containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solids): In the flask, quickly add the aryl halide, coupling partner, base, and phosphine ligand under a positive pressure of inert gas.

  • Sealing and Purging: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent via a gas-tight syringe.

  • Catalyst Addition: Add the palladium precursor. If the precursor is a solution, add it via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath or heating block and stir for the desired time.

  • Monitoring: To monitor the reaction, carefully withdraw a small aliquot via syringe and quench it (e.g., with a small amount of water or by filtering through a small plug of silica) before analysis by TLC, LC-MS, or GC-MS.

Protocol 2: Analysis of Ligand Degradation by ³¹P NMR Spectroscopy

This protocol helps diagnose ligand oxidation.

  • Sample Preparation: Under an inert atmosphere, carefully take an aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.

  • Dilution: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The typical chemical shift range for phosphines is broad but generally upfield, while phosphine oxides appear significantly downfield (often a 20-50 ppm shift).[7][11]

  • (Optional) Confirmation: To confirm the identity of a suspected phosphine oxide peak, add a small amount of a pure, commercial sample of that phosphine oxide to the NMR tube and re-acquire the spectrum. An increase in the signal intensity of the peak confirms its identity.[7]

Visual Guides

The following diagrams illustrate key troubleshooting and reaction pathways.

TroubleshootingWorkflow Start Low Yield or Failed Reaction Check_SM Check Purity of Starting Materials & Reagents Start->Check_SM Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Analyze_SideProducts Analyze Crude Mixture (NMR, LCMS) Start->Analyze_SideProducts Solution_Optimize Screen Ligand, Temperature, & Solvent Check_SM->Solution_Optimize Solution_Inert Improve Degassing & Inert Technique Check_Inert->Solution_Inert Homocoupling Homocoupling Observed? Analyze_SideProducts->Homocoupling Dehalogenation Dehalogenation Observed? Homocoupling->Dehalogenation No Homocoupling->Solution_Inert Yes Ligand_Oxidation ³¹P NMR shows Oxidized Ligand? Dehalogenation->Ligand_Oxidation No Solution_BaseSolvent Screen Non-nucleophilic Bases / Aprotic Solvents Dehalogenation->Solution_BaseSolvent Yes Ligand_Oxidation->Solution_Inert Yes Ligand_Oxidation->Solution_Optimize No

Caption: A general troubleshooting workflow for diagnosing low-yield cross-coupling reactions.

Ligand_Oxidation_Pathway cluster_catalysis In Catalytic Cycle cluster_degradation Degradation Pathway Active_Ligand Aryl Phosphine Ligand (Ar₃P) Active_Complex Pd(0)-Ligand Complex [LₙPd(0)] Active_Ligand->Active_Complex Coordination Oxygen Trace O₂ or Peroxides (R-O-O-R) Active_Ligand->Oxygen Oxidized_Ligand Phosphine Oxide (Ar₃P=O) Inactive_Complex Inactive Species (Cannot coordinate well) Oxidized_Ligand->Inactive_Complex No effective coordination Oxygen->Oxidized_Ligand Oxidation

Caption: The degradation pathway of an arylphosphine ligand to its inactive phosphine oxide.

Competing_Pathways Start Ar-Pd(II)-L₂-X Intermediate Transmetalation Transmetalation with Nucleophile (Nu-M) Start->Transmetalation Desired Path SideReaction Reaction with another Ar-Pd-X (O₂ often mediates) Start->SideReaction Side Reaction CrossCoupling Cross-Coupling Product (Ar-Nu) Transmetalation->CrossCoupling Reductive Elimination Homocoupling Homocoupling Product (Ar-Ar) SideReaction->Homocoupling Dimerization

Caption: Competition between the desired cross-coupling pathway and a homocoupling side reaction.

References

Technical Support Center: Optimizing Tris(3-methoxyphenyl)phosphine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tris(3-methoxyphenyl)phosphine in catalytic reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This guide addresses common problems encountered during reactions catalyzed by this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting materials. What are the potential causes and how can I address them?

Answer: Low or no conversion is a frequent issue in cross-coupling reactions. Several factors related to the catalyst, reagents, and reaction conditions can be responsible.

  • Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed.

    • Solution: Ensure your palladium precursor (e.g., Pd(OAc)₂) is of high quality. The in situ reduction of Pd(II) to Pd(0) can be facilitated by the phosphine ligand itself, but sometimes requires specific conditions.[1] Consider using a Pd(0) source directly, such as Pd₂(dba)₃.

  • Catalyst Decomposition: The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.

    • Solution: This is often caused by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[2] The ligand-to-palladium ratio is also crucial; a 1:1 to 2:1 ratio of monodentate phosphine to palladium is a good starting point to stabilize the catalyst.[3]

  • Issues with Starting Materials: Impurities in your aryl halide or coupling partner can poison the catalyst.

    • Solution: Purify your starting materials before use. For Suzuki reactions, be aware that boronic acids can undergo protodeboronation, especially with electron-deficient systems. Using fresh boronic acid or converting it to a more stable form like a pinacol ester can mitigate this.[2]

  • Suboptimal Reaction Conditions: The temperature, solvent, or base may not be optimal for the specific transformation.

    • Solution: Systematically screen reaction parameters. An initial temperature of 80-100 °C is common for many cross-coupling reactions.[4] The choice of base is critical and depends on the specific coupling reaction (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ for Suzuki; NaOtBu for Buchwald-Hartwig).[2][5]

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer: Side product formation can compete with your desired reaction, leading to lower yields and purification challenges.

  • Homocoupling of the Aryl Halide: This is a common side reaction, particularly at higher temperatures.

    • Solution: Lowering the reaction temperature can sometimes reduce the rate of homocoupling. Optimizing the base and ensuring a clean transmetalation step (in reactions like Suzuki coupling) is also important.

  • Protodeboronation (in Suzuki reactions): As mentioned previously, the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom.

    • Solution: Use milder bases (e.g., K₃PO₄, KF), ensure anhydrous conditions where appropriate, or use more stable boronic esters.[2] Shorter reaction times and lower temperatures can also help.[2]

  • Reductive Dehalogenation: The aryl halide is converted to the corresponding arene.

    • Solution: This can be promoted by certain bases and impurities. Ensure high-purity reagents and consider screening different bases. The choice of phosphine ligand can also influence this side reaction.[5]

  • β-Hydride Elimination (in Heck reactions and couplings with sp³-hybridized partners): This can lead to the formation of undesired alkene isomers or other byproducts.[6]

    • Solution: The choice of a bulky ligand like this compound can sometimes suppress β-hydride elimination.[6] Other reaction parameters like temperature and solvent can also be adjusted.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good ligand for cross-coupling reactions?

A1: this compound is an electron-rich, moderately bulky phosphine ligand. The methoxy groups donate electron density to the phosphorus atom, which in turn makes the palladium center more electron-rich. This enhanced electron density on the palladium can facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting, especially with less reactive aryl chlorides.[6][7] Its steric bulk also helps to promote the formation of the active, monoligated palladium species.

Q2: What is the optimal catalyst loading for a reaction using this compound?

A2: The optimal catalyst loading is reaction-dependent but typically ranges from 0.5 to 5 mol% of the palladium precursor. For initial screening, 1-2 mol% is a reasonable starting point. If the reaction is sluggish, increasing the catalyst loading may be beneficial, but it's often more effective to first optimize other parameters like temperature, base, and solvent.

Q3: How should I handle and store this compound?

A3: Like many phosphine ligands, this compound can be sensitive to air and may oxidize over time. It should be stored under an inert atmosphere (e.g., in a glovebox or a sealed container under argon or nitrogen) in a cool, dry place. Solutions of the ligand should be prepared with degassed solvents.

Q4: Can I use this compound in "ligand-free" reaction conditions?

A4: The term "ligand-free" can be misleading as often the solvent or other reagents can act as ligands. While some highly reactive substrates might couple without the addition of a phosphine ligand, using this compound is generally recommended to stabilize the palladium catalyst, prevent decomposition to palladium black, and improve the overall efficiency and selectivity of the reaction.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the yield of common cross-coupling reactions. While this data is not specific to this compound due to a lack of available quantitative studies for this particular ligand, it serves as a general guide for optimization based on trends observed with similar phosphine ligands.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

SolventDielectric ConstantTypical Yield (%)Notes
Toluene2.475-95Commonly used, good for a wide range of substrates.
1,4-Dioxane2.280-98Often used with a water co-solvent to dissolve inorganic bases.
DMF36.770-90A polar aprotic solvent, can be effective but may lead to side reactions at high temperatures.
THF7.665-85Lower boiling point may require longer reaction times.

Data is representative for Suzuki-Miyaura reactions of aryl bromides with phenylboronic acid using a Pd(OAc)₂/phosphine catalyst system.

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield

BasepKa of Conjugate AcidTypical Yield (%)Notes
NaOtBu~1985-99Strong base, generally gives high reaction rates but is not compatible with base-sensitive functional groups.[1]
K₃PO₄~12.370-90A milder inorganic base, good for substrates with sensitive functional groups.
Cs₂CO₃~10.365-85Another mild inorganic base, often effective but can be more expensive.
LHMDS~2680-95A strong, non-nucleophilic base, but the solid is air-sensitive.[1]

Data is representative for the amination of aryl bromides with primary amines using a Pd(dba)₂/phosphine catalyst system.

Table 3: Effect of Temperature on Heck Reaction Yield

Temperature (°C)Typical Yield (%)Notes
8060-75Lower temperatures may require longer reaction times.
10085-95A common starting point for many Heck reactions.
12080-90Higher temperatures can sometimes lead to increased side products and catalyst decomposition.

Data is representative for the reaction of an aryl bromide with an acrylate using a Pd(OAc)₂/phosphine catalyst system.[8]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This should be considered a starting point, and optimization of specific parameters may be necessary for your particular substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask via syringe.

  • Stir the mixture vigorously and add the Pd(OAc)₂ and this compound mixture to the reaction flask under a positive flow of argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask B Evacuate and Backfill with Argon (3x) A->B C Add Degassed Solvents B->C D Add Pd(OAc)2 and This compound C->D E Heat to 90 °C with Vigorous Stirring D->E F Monitor Reaction by TLC/GC E->F G Cool to Room Temperature F->G H Dilute with EtOAc and Water G->H I Extract and Wash H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Start Low or No Yield Q1 Is Palladium Black Observed? Start->Q1 Sol1_Yes Improve Degassing and Inert Atmosphere Technique Q1->Sol1_Yes Yes Sol1_No Check Reagent Quality and Purity Q1->Sol1_No No End Improved Yield Sol1_Yes->End Q2 Are Reagents High Purity? Sol1_No->Q2 Sol2_Yes Screen Reaction Parameters (Solvent, Base, Temperature) Q2->Sol2_Yes Yes Sol2_No Purify Starting Materials Q2->Sol2_No No Sol2_Yes->End Sol2_No->End

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Stability and handling of Tris(3-methoxyphenyl)phosphine under air

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tris(3-methoxyphenyl)phosphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this air-sensitive ligand. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to air?

A1: Triarylphosphines like this compound are generally more resistant to air oxidation than their trialkylphosphine counterparts.[1] However, they are not completely air-stable, especially over prolonged periods or when in solution. The presence of electron-donating methoxy groups on the phenyl rings can increase the electron density on the phosphorus atom, potentially making it more susceptible to oxidation compared to unsubstituted triphenylphosphine.[2] For this reason, it is strongly recommended to handle and store this compound under an inert atmosphere.[3]

Q2: What are the visible signs of degradation?

A2: The primary degradation product of this compound upon exposure to air is its corresponding phosphine oxide, this compound oxide. While the phosphine is typically a white to off-white or light yellow powder, significant oxidation may lead to changes in its physical appearance, such as discoloration or a change in texture.[3] However, visual inspection is not a reliable method for determining purity.

Q3: How should I store this compound?

A3: To ensure the integrity of the ligand, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. For long-term storage, a glovebox or a desiccator cabinet with an inert atmosphere is ideal. If a glovebox is not available, the container should be thoroughly flushed with an inert gas before sealing. It is best to store it at room temperature in a dark place.

Q4: Can I weigh this compound in the open air?

A4: For best results and to maintain the purity of the compound, it is highly recommended to weigh this compound under an inert atmosphere, for instance, inside a glovebox. If a glovebox is not accessible, brief exposure to air for weighing may be acceptable for less sensitive applications, but the bottle should be blanketed with inert gas before and after weighing. For highly sensitive catalytic reactions, even brief exposure to air should be avoided.

Q5: What is the main product of oxidation?

A5: The main oxidation product is this compound oxide. In this compound, the phosphorus atom is oxidized from a P(III) to a P(V) state. The formation of the phosphine oxide is generally irreversible under typical reaction conditions and can act as a poison to many catalytic systems by competing for coordination sites on the metal center.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no product yield in a catalytic reaction. Ligand Oxidation: The this compound may have oxidized, rendering it ineffective as a ligand.1. Verify Ligand Quality: Use a fresh batch of the phosphine or one that has been properly stored under an inert atmosphere.2. Improve Inert Atmosphere Technique: Ensure that all solvents are thoroughly degassed and that the reaction is set up and maintained under a strict inert atmosphere (glovebox or Schlenk line).3. Check for Oxidizing Agents: Ensure that no other reagents or solvents contain peroxides or other oxidizing impurities.
Inconsistent reaction results between batches. Variable Ligand Quality: Inconsistent handling and storage of the phosphine ligand can lead to varying degrees of oxidation.1. Standardize Handling Protocol: Implement a strict, standardized protocol for handling and dispensing the phosphine ligand under an inert atmosphere.2. Prepare Fresh Solutions: If using a stock solution of the ligand, prepare it fresh before use from solid material that has been properly stored.
Formation of a precipitate (e.g., palladium black) in a cross-coupling reaction. Catalyst Decomposition: The catalyst may be decomposing due to the presence of oxidized ligand, which cannot effectively stabilize the metal center.1. Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand may help to stabilize the catalyst, but this is not a substitute for using high-purity, unoxidized ligand.2. Re-evaluate Reaction Conditions: Ensure that the temperature and other reaction parameters are within the optimal range for catalyst stability.

Quantitative Data

PropertyValueReference
Molecular Formula C₂₁H₂₁O₃P[4]
Molecular Weight 352.37 g/mol [4]
Appearance White to light yellow powder[3]
Melting Point 113-115 °C[3]

Experimental Protocols

Protocol 1: General Handling of this compound using a Glovebox
  • Preparation: Place all necessary glassware (e.g., vials, spatulas, flasks), a balance, and a sealed container of this compound inside the glovebox antechamber.

  • Inert Atmosphere: Purge the antechamber with an inert gas (e.g., argon or nitrogen) for the recommended number of cycles.

  • Transfer: Move all items from the antechamber into the main glovebox chamber.

  • Weighing: Carefully open the container of this compound and weigh the desired amount directly into a pre-tared vial or reaction flask.

  • Sealing: Securely seal the vial or flask containing the weighed phosphine.

  • Storage: Tightly reseal the main container of this compound, ensuring a positive pressure of inert gas is maintained.

  • Reaction Setup: The sealed vial or flask can now be removed from the glovebox for use in the reaction setup, which should also be performed under an inert atmosphere (e.g., using a Schlenk line).

Protocol 2: Monitoring Oxidation by ³¹P NMR Spectroscopy
  • Sample Preparation: In a glovebox, accurately weigh approximately 10-20 mg of this compound into an NMR tube. Add a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been degassed and is free of oxidizing impurities.

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the freshly prepared solution. The spectrum should show a single major peak corresponding to the phosphine. Note the chemical shift.

  • Air Exposure (Controlled): To simulate exposure, the NMR tube can be opened to the air for a defined period.

  • Time-course Analysis: Acquire subsequent ³¹P NMR spectra at various time intervals (e.g., 1, 6, 24 hours) to monitor the appearance and growth of a new peak corresponding to the phosphine oxide. The phosphine oxide peak will typically appear downfield (at a higher ppm value) from the phosphine peak.

  • Quantification: The relative integration of the phosphine and phosphine oxide peaks can be used to estimate the percentage of oxidation over time.

Visualizations

experimental_workflow Workflow for Handling Air-Sensitive Solids cluster_glovebox Inside Glovebox cluster_lab Laboratory Bench (Inert Atmosphere) prep 1. Prepare Glassware & Reagents weigh 2. Weigh Solid prep->weigh dissolve 3. Dissolve in Degassed Solvent (Optional) weigh->dissolve seal 4. Seal Reaction Vessel dissolve->seal setup 5. Set up Reaction on Schlenk Line seal->setup Transfer reaction 6. Run Reaction setup->reaction workup 7. Work-up reaction->workup

Caption: General experimental workflow for handling air-sensitive solids like this compound.

troubleshooting_guide Troubleshooting Low Reaction Yield start Low or No Product Yield check_ligand Is the phosphine ligand active? start->check_ligand check_conditions Are the reaction conditions optimal? check_ligand->check_conditions Yes use_fresh_ligand Use fresh, properly stored ligand. check_ligand->use_fresh_ligand No check_reagents Are other reagents pure? check_conditions->check_reagents Yes optimize_temp Optimize temperature and reaction time. check_conditions->optimize_temp No purify_reagents Purify starting materials and solvents. check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes improve_inert Improve inert atmosphere technique. use_fresh_ligand->improve_inert improve_inert->success optimize_temp->success purify_reagents->success

Caption: A troubleshooting decision tree for addressing low product yield in reactions using this compound.

References

Effect of solvent and base on the efficiency of Tris(3-methoxyphenyl)phosphine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by tris(3-methoxyphenyl)phosphine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

This compound is a versatile organophosphorus compound that serves as an effective ligand in coordination chemistry.[1] Its structure, featuring three methoxy-substituted phenyl groups, enhances its reactivity and solubility in organic solvents, making it a valuable component in the development of advanced materials and efficient catalysts.[1] It is widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, to enhance reaction efficiency and selectivity.[1]

Q2: How do the electronic properties of this compound influence its catalytic activity?

The methoxy groups on the phenyl rings are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability makes the phosphine a stronger Lewis base. In the context of palladium catalysis, this property can accelerate the rate-determining oxidative addition step in many cross-coupling reactions.

Q3: My cross-coupling reaction is not proceeding or has a very low yield. What are the common causes?

Low yields in reactions catalyzed by this compound-palladium systems can stem from several factors:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability.

  • Suboptimal Base Selection: The strength, solubility, and nature of the base are critical for the catalytic cycle.

  • Oxygen Contamination: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation, which can deactivate the catalyst. Solvents and reagents must be thoroughly degassed.[2]

  • Substrate Quality: Impurities in the starting materials can poison the catalyst.[2]

Q4: How do I select the appropriate solvent for my reaction?

Solvent selection is critical and often substrate-dependent. While nonpolar aprotic solvents like toluene and dioxane are common, polar solvents can also be effective and in some cases, superior. For instance, in reactions involving the related ligand tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), the polar protic solvent tert-butanol has been shown to mitigate the negative impact of dilution and lead to higher conversion rates compared to toluene or DMF.[3][4] The choice of solvent can also influence the selectivity of the reaction, as seen in Suzuki-Miyaura couplings where different solvents can favor reaction at different electrophilic sites.

Q5: What is the role of the base, and how do I choose the right one?

The base plays a crucial role in the catalytic cycle, often in the transmetalation step of cross-coupling reactions. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and an organic base (e.g., triethylamine, DBU) can significantly affect the reaction outcome.

  • Inorganic Bases: Carbonates and phosphates are commonly used. Their solubility can be a critical factor, and the presence of water can be essential for their activity.[2] For base-sensitive substrates, weaker bases like potassium fluoride (KF) may be used, though this might result in lower reaction rates.[2]

  • Organic Bases: These are generally more soluble in organic solvents but may be too nucleophilic or may coordinate to the metal center, potentially inhibiting catalysis.

The optimal base is best determined through screening for a specific reaction.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium precatalyst and phosphine ligand are of high purity and have been stored under an inert atmosphere to prevent degradation.
Inefficient Catalyst Activation Consider a brief pre-stirring of the palladium source and ligand at a slightly elevated temperature before adding the substrates.
Solvent Not Optimal Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, tert-butanol, DMF). Ensure solvents are anhydrous and thoroughly degassed.
Incorrect Base Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). The solubility of the base is critical; for inorganic bases, the addition of a small amount of water may be beneficial.
Low Reaction Temperature Gradually increase the reaction temperature. Many cross-coupling reactions require heating (e.g., 80-110 °C).
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Potential Cause Troubleshooting Step
Catalyst Deactivation Pathway This can be more prevalent with electron-poor aryl halides. Try a different, potentially more electron-rich, phosphine ligand.
Presence of Water/Protic Sources Ensure all reagents and solvents are anhydrous, as water can be a proton source for hydrodehalogenation.
Base-Induced Decomposition If using a very strong base, consider switching to a milder base like K₃PO₄ or Cs₂CO₃.

Quantitative Data Summary

The following data is for the structurally similar and highly electron-rich ligand Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) and should be used as a guide for optimizing reactions with this compound.

Table 1: Effect of Solvent on the Conversion of Acrylonitrile with n-Propanol Catalyzed by TTMPP (0.5 M concentration, 15 min reaction time) [3][4]

SolventSolvent TypeConversion (%)
tert-ButanolPolar Protic66.2
TolueneApolar Aprotic19.8
N,N-Dimethylformamide (DMF)Polar Aprotic17.7

Table 2: Effect of Solvent on the Yield of Cyanosilylation of Benzaldehyde with TTMPP Catalyst [5]

SolventYield (%)
DMF98
THF95
MeCN55
Toluene30

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Add the degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for a Cross-Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Aryl Halide, Boronic Acid, and Base setup Assemble Reaction Vessel (Schlenk Tube) reagents->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert add_catalyst Add Pd Precatalyst and This compound inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction Progress (TLC, GC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low or No Product check_reagents Check Reagent Purity and Catalyst Integrity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK screen_solvent Screen Solvents (Polar vs. Apolar) check_conditions->screen_solvent Conditions OK screen_base Screen Bases (Inorganic vs. Organic) screen_solvent->screen_base Solvent Screened optimize Further Optimization screen_base->optimize Base Screened

References

Technical Support Center: Troubleshooting Poor Catalytic Activity of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using phosphine ligands in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the poor performance or deactivation of my phosphine ligand-based catalyst?

A1: The primary causes of poor catalytic activity stem from the degradation of the phosphine ligand or the decomposition of the metal complex. The most frequent issue is the oxidation of the trivalent phosphine (P(III)) to the corresponding pentavalent phosphine oxide (P(V)), which is generally ineffective as a ligand.[1][2] This oxidation can be caused by trace amounts of oxygen in the reaction atmosphere, peroxides in solvents (especially ethers like THF), or impurities in the reagents.[1][2] Other common issues include:

  • Formation of Palladium Black: The appearance of a black precipitate indicates the aggregation and decomposition of the Pd(0) catalyst, rendering it inactive.[3]

  • Incorrect Ligand-to-Metal Ratio: An improper stoichiometric ratio can lead to the formation of inactive metal species or catalyst decomposition.[3]

  • P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond of the ligand can break, leading to inactive catalyst species.[1][4]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, and base choice are critical and can significantly impact catalyst performance.[3][5]

Q2: How do the steric and electronic properties of a phosphine ligand affect catalyst stability and activity?

A2: The performance of a phosphine ligand is intrinsically linked to its steric bulk and electronic properties.[1][6][7] These are often quantified by the Tolman cone angle (θ) for sterics and the Tolman Electronic Parameter (TEP) for electronics.[1]

  • Electronic Effects: Electron-rich phosphines (e.g., trialkylphosphines) increase the electron density on the metal center, which generally accelerates the rate of oxidative addition, a key step in many catalytic cycles like cross-coupling.[8] However, these electron-rich ligands are also more susceptible to oxidation.[3][9]

  • Steric Effects: Increased steric bulk (a larger cone angle) often promotes the reductive elimination step and can help stabilize the catalytically active monoligated metal species.[8] This bulkiness can also provide a degree of protection against oxidation.[8]

The ideal ligand choice often involves a balance between these two factors to achieve optimal reactivity and stability for a specific transformation.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield and Reaction Stalling

Your reaction starts but then slows down or stops completely, resulting in a low yield of the desired product.

Possible Cause 1: Ligand Oxidation The most common culprit is the oxidation of the phosphine ligand to phosphine oxide, which deactivates the catalyst.[1][2][3]

Troubleshooting Steps:

  • Verify Atmosphere Integrity: Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the setup and reaction. Use meticulous Schlenk line or glovebox techniques.[1]

  • Solvent Purity Check: Use freshly purified and rigorously degassed solvents. Ethereal solvents like THF are known to form peroxides upon storage, which readily oxidize phosphines.[1][2][9] Consider passing the solvent through an activated alumina column immediately before use.

  • Confirm Oxidation: If possible, analyze a sample from your reaction mixture by ³¹P NMR. Phosphine oxides typically appear 20-50 ppm downfield compared to the parent phosphine.[1]

  • Switch to a More Robust Ligand: If oxidation persists, consider using a more sterically hindered ligand, which can offer greater protection against oxidation.[8]

G start Low / No Yield q1 Is the catalyst system active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Prepare Fresh Catalyst q1->a1_no No q2 Are reagents pure & compatible? a1_yes->q2 check_ligand Use fresh ligand. Store properly. a1_no->check_ligand check_pd Use fresh Pd precursor. a1_no->check_pd check_atmosphere Improve inert atmosphere technique. a1_no->check_atmosphere a2_yes Optimize Reaction Parameters (Temp, Time, Concentration) q2->a2_yes Yes a2_no Purify Starting Materials q2->a2_no No G phosphine Active Phosphine Ligand (P(III)) oxide Inactive Phosphine Oxide (P(V)) phosphine->oxide Oxidation (Air, Peroxides) cleavage P-C Bond Cleavage Products (e.g., Phosphido-Bridged Dimers) phosphine->cleavage P-C Cleavage (High Temp) hydrolysis Secondary Phosphine Oxides phosphine->hydrolysis Hydrolysis (Water) G setup 1. Assemble Dry Glassware Under Inert Gas Flow add_solids 2. Add Solids (Pd Precursor, Ligand, Reagents) setup->add_solids add_solvent 3. Add Degassed Solvent add_solids->add_solvent degas_mixture 4. Degas Reaction Mixture (e.g., 3x Freeze-Pump-Thaw) add_solvent->degas_mixture run_reaction 5. Run Reaction (Heat & Stir) degas_mixture->run_reaction

References

Technical Support Center: Phosphine Ligand Integrity in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the formation of phosphine oxides in catalytic reactions, a common challenge that can impact reaction efficiency, yield, and product purity.

Frequently Asked Questions (FAQs)

Q1: What is phosphine oxide and why is it a problem in my catalytic reaction?

A1: Phosphine oxide is the product of the oxidation of a trivalent phosphine (P(III)) ligand to a pentavalent (P(V)) state. The most common byproduct, triphenylphosphine oxide (TPPO), is formed from the widely used triphenylphosphine ligand. Its formation is problematic for several reasons:

  • Loss of Catalytic Activity: The oxidized phosphine typically has different electronic and steric properties and is often no longer an effective ligand for the metal catalyst. This leads to a decrease in the concentration of the active catalyst, slowing down or completely halting your reaction.

  • Purification Challenges: Phosphine oxides, particularly TPPO, are often highly polar and crystalline, making them difficult to separate from polar products during column chromatography.[1]

  • Inconsistent Results: The variable and often unnoticed formation of phosphine oxide can lead to poor reproducibility between experiments.

Q2: What are the primary causes of phosphine oxide formation?

A2: The most common cause of phosphine oxide formation is the oxidation of the phosphine ligand. The main culprits are:

  • Atmospheric Oxygen: This is the most frequent cause. Many phosphine ligands are sensitive to air and can be readily oxidized.[2] Electron-rich phosphines, such as alkylphosphines, are generally more susceptible to oxidation than electron-poorer triarylphosphines.[3]

  • Solvent Impurities: Solvents, especially ethers like tetrahydrofuran (THF), can form peroxides over time when exposed to air. These peroxides are potent oxidizing agents for phosphines.

  • Metal Precursors: In some cases, the metal precursor itself, particularly when starting with a Pd(II) salt, can oxidize a portion of the phosphine ligand to generate the active Pd(0) species. This process, known as an internal redox reaction, intentionally forms a phosphine oxide byproduct.[4][5]

Q3: How do the properties of a phosphine ligand affect its stability?

A3: The stability of a phosphine ligand is significantly influenced by its electronic and steric properties:

  • Electronic Effects: Electron-donating groups (e.g., alkyl groups) on the phosphorus atom increase the electron density on the phosphorus, making it more susceptible to oxidation.[3][6] Conversely, electron-withdrawing groups can increase stability.

  • Steric Effects: Larger, bulkier substituents on the phosphorus atom can physically shield it from attack by oxygen or other oxidants, thus slowing the rate of oxidation.[6][7] This is a key design principle for many modern "air-stable" ligands.

Q4: Are there phosphine ligands that are inherently resistant to oxidation?

A4: Yes, significant research has gone into developing "air-stable" phosphine ligands. These often feature bulky substituents that protect the phosphorus atom. Examples include the Buchwald and Hartwig biaryl phosphine ligands, which are designed for high reactivity and enhanced stability.[7] Additionally, some phosphonium borate salts can be handled in the air and release the active, but air-sensitive, alkylphosphine upon neutralization in the reaction mixture.[8]

Q5: Can I avoid phosphine oxide formation completely?

A5: While complete avoidance can be challenging, its formation can be minimized to negligible levels through careful experimental technique. This involves the rigorous exclusion of air and other oxidants from the reaction system. In some catalytic cycles that use Pd(II) precursors, a certain amount of phosphine oxidation may be inherent to the catalyst activation step.[4]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter related to phosphine oxide formation during your experiments.

Issue 1: My reaction is sluggish or stalls completely, and I suspect catalyst deactivation.

  • Possible Cause: Your phosphine ligand is likely being oxidized, reducing the concentration of the active catalyst. This is the most common reason for such reaction profiles.[2]

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your reaction setup (e.g., Schlenk line or glove box) provides a robustly oxygen-free environment. Check for leaks in your system.

    • Solvent Purity Check: Use freshly purified and thoroughly degassed solvents. Ethereal solvents like THF should be tested for peroxides and purified if necessary.

    • Monitor by ³¹P NMR: If possible, take a sample from the reaction mixture (under inert conditions) and analyze it by ³¹P NMR spectroscopy. The appearance of a new peak corresponding to the phosphine oxide will confirm its formation.

  • Solution:

    • Improve Degassing: Implement a more rigorous solvent degassing protocol, such as the freeze-pump-thaw method (see Experimental Protocols).

    • Switch to an Air-Stable Ligand: Consider using a commercially available, sterically hindered phosphine ligand known for its greater stability.

    • Use a Pd(0) Precatalyst: If you are using a Pd(II) salt, switching to a Pd(0) precatalyst can bypass the initial reductive step that may contribute to ligand oxidation.[9]

Issue 2: I am observing a significant amount of a polar, crystalline byproduct that is difficult to separate from my product.

  • Possible Cause: This is a classic sign of triphenylphosphine oxide (TPPO) or a similar phosphine oxide byproduct. Its high polarity often causes it to co-elute with desired polar compounds during chromatography.[1]

  • Troubleshooting Steps:

    • Characterize the Byproduct: If possible, isolate a small amount of the byproduct and characterize it (e.g., by NMR or mass spectrometry) to confirm its identity as the phosphine oxide.

  • Solution (Post-Reaction Removal):

    • Precipitation with Metal Salts: After the reaction, dissolve the crude mixture in a suitable solvent (e.g., ethanol for TPPO) and add a metal salt like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂). This forms an insoluble complex with the phosphine oxide that can be removed by filtration.[10]

    • Solvent Trituration/Crystallization: Phosphine oxides often have poor solubility in nonpolar solvents like hexanes or diethyl ether. Triturating the crude reaction mixture with these solvents can cause the phosphine oxide to precipitate.[10]

    • Silica Plug Filtration: For less polar products, you can often remove the highly polar phosphine oxide by filtering the crude mixture through a short plug of silica gel, eluting your product with a nonpolar solvent while the phosphine oxide remains on the silica.

Quantitative Data Summary

The stability of phosphine ligands can be compared by monitoring their oxidation over time under specific conditions. The following table summarizes findings from an in situ ³¹P NMR study of various Pd-catalyzed aerobic oxidation reactions.

Reaction TypePhosphine Ligand% Phosphine OxidizedReaction OutcomeReference
Oxidative Homocouplingdppp~100%Reaction is more effective without the ligand[11]
AminocarbonylationPPh₃~40%Reaction proceeds in parallel with ligand oxidation[11]
AlkoxycarbonylationPPh₃~100%Reaction stops after ligand is consumed[11]
Enantioselective C-C Coupling(S,S)-chiraphosNegligibleStrong chelation to Pd(II) protects the ligand[11]

This data highlights that the fate of the phosphine ligand is highly dependent on the specific reaction conditions and the nature of the ligand itself. Strong chelation can significantly protect the ligand from oxidation.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This is the most effective method for removing dissolved gases, including oxygen, from solvents.

  • Preparation:

    • Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.

    • Ensure the flask has a high-vacuum compatible stopcock.

  • Procedure:

    • Freeze: Close the stopcock to isolate the flask. Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in to prevent the flask from breaking.

    • Pump: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line (~10⁻³ mbar). Evacuate the headspace for at least 5-10 minutes. You will see the pressure drop on the vacuum gauge as the gas is removed.

    • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. A room temperature water bath can be used to speed this up. You may observe bubbling as trapped gases are released from the thawing solvent.

    • Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure thorough degassing.

    • Storage: After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen) before use. A properly degassed solvent in a sealed Schlenk flask can be stored for 1-2 days.[12][13]

Protocol 2: Setting up an Oxygen-Sensitive Catalytic Reaction

This protocol outlines the general steps for setting up a cross-coupling reaction while minimizing the risk of phosphine ligand oxidation.

  • Preparation:

    • Dry all glassware in an oven ( >120 °C) overnight and allow it to cool in a desiccator or under a stream of inert gas.

    • Use a Schlenk line or a glove box to maintain an inert atmosphere throughout the setup.

  • Procedure:

    • Inerting the Vessel: Place a stir bar in the reaction flask (e.g., a Schlenk flask). Attach the flask to the Schlenk line, and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas (e.g., Argon).

    • Adding Solids: Under a positive pressure of inert gas, quickly add your solid reagents (e.g., palladium precursor, phosphine ligand, substrate, and base). If using a glove box, all solids can be weighed and added inside the box.

    • Re-inerting: If solids were added on the bench, re-purge the flask by performing another three vacuum/backfill cycles.

    • Adding Solvents and Liquid Reagents: Add your thoroughly degassed solvent(s) and any liquid reagents via syringe through a rubber septum. Ensure you purge the syringe with inert gas before drawing up the liquid.

    • Running the Reaction: Once all components are added, the reaction can be heated in an oil bath. Maintain a positive pressure of inert gas throughout the reaction, which can be achieved using an inert gas balloon or a bubbler connected to the Schlenk line.

Visual Guides

Phosphine_Oxidation_Pathway P_III Phosphine Ligand (P-III, Active) P_V Phosphine Oxide (P-V, Inactive) P_III->P_V Oxidation Catalyst Active Catalyst [M-L(P-III)] P_III->Catalyst Binds to Metal Oxidant Oxidant (O₂, Peroxides, etc.) Oxidant->P_III Oxidant->Catalyst Inactive_Catalyst Inactive Species Catalyst->Inactive_Catalyst Ligand Oxidation on Metal

Caption: General pathway of phosphine ligand oxidation.

Troubleshooting_Workflow Start Low Reaction Yield or Stalled Reaction Check1 Is Phosphine Oxide Formation Suspected? Start->Check1 Check_NMR Analyze by ³¹P NMR Check1->Check_NMR Yes Other_Issues Investigate Other Reaction Parameters (Temp, Conc, Reagents) Check1->Other_Issues No Oxide_Detected Phosphine Oxide Detected? Check_NMR->Oxide_Detected Solution1 Improve Degassing (e.g., Freeze-Pump-Thaw) Oxide_Detected->Solution1 Yes Oxide_Detected->Other_Issues No Solution2 Use Air-Stable Ligand Solution1->Solution2 Solution3 Check Solvent Purity (Test for Peroxides) Solution2->Solution3

Caption: Troubleshooting workflow for low reaction yields.

Degassing_Workflow Start Start: Solvent in Schlenk Flask Freeze 1. FREEZE (Liquid Nitrogen) Start->Freeze Pump 2. PUMP (High Vacuum) Freeze->Pump Thaw 3. THAW (Room Temperature) Pump->Thaw Cycle Repeat Steps 1-3 (Total 3x) Thaw->Cycle Cycle->Freeze < 3 cycles End End: Backfill with Inert Gas Cycle->End 3 cycles complete

Caption: The Freeze-Pump-Thaw degassing experimental workflow.

References

Technical Support Center: Purification of Reaction Products Involving Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products when Tris(3-methoxyphenyl)phosphine is used as a reagent or ligand. A common challenge in such reactions is the removal of the corresponding phosphine oxide, this compound oxide, a byproduct that is generally more polar than the starting phosphine.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in reactions using this compound?

The primary byproduct is this compound oxide, formed from the oxidation of the parent phosphine. Depending on the reaction conditions, unreacted this compound may also be present in the crude product.

Q2: How does the polarity of this compound oxide compare to triphenylphosphine oxide (TPPO)?

The three methoxy groups on the phenyl rings of this compound oxide make it significantly more polar than triphenylphosphine oxide (TPPO). This increased polarity is a key consideration when selecting a purification strategy, as methods optimized for TPPO may require modification.

Q3: What are the primary methods for removing this compound oxide?

The main purification techniques are based on the principles used for removing TPPO, but are adapted for the higher polarity of this compound oxide. These methods include:

  • Precipitation with Metal Salts: Forming insoluble complexes with salts like zinc chloride.

  • Silica Gel Chromatography: Separating the product from the polar phosphine oxide.

  • Recrystallization: Exploiting solubility differences between the product and the phosphine oxide.

  • Aqueous Extraction: Utilizing the polarity of the phosphine oxide to partition it into an aqueous phase.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your reaction products.

Issue 1: My product and this compound oxide are co-eluting during silica gel chromatography.

  • Probable Cause: The polarity of your product is too similar to that of the phosphine oxide, or the solvent system used for elution is not optimal.

  • Solution:

    • Solvent System Modification:

      • If your product is less polar than the phosphine oxide, start with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity. This should allow your product to elute before the highly polar phosphine oxide.

      • For polar products, consider using a reverse-phase silica gel. In this case, the more polar phosphine oxide will elute first.

    • Pre-Chromatography Precipitation: Before loading your sample onto the column, attempt to precipitate the phosphine oxide using zinc chloride (see Protocol 1). This can significantly reduce the amount of phosphine oxide impurity.

Issue 2: Precipitation of the phosphine oxide with zinc chloride is incomplete.

  • Probable Cause: The solvent may not be optimal for the precipitation of the this compound oxide-ZnCl₂ complex, or the concentration of the phosphine oxide is too low.

  • Solution:

    • Solvent Selection: Ethanol is often effective for the precipitation of phosphine oxide-ZnCl₂ complexes.[1][2] If you are using a different solvent, consider switching to or adding ethanol.

    • Concentration: Ensure your crude product is sufficiently concentrated in the chosen solvent before adding the zinc chloride solution.

    • Induce Precipitation: If precipitation is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

Issue 3: I am losing a significant amount of my polar product during aqueous extraction.

  • Probable Cause: Your product has some water solubility and is being partitioned into the aqueous phase along with the phosphine oxide.

  • Solution:

    • Minimize Extractions: Reduce the number of aqueous washes to minimize product loss.

    • Brine Wash: Use a saturated aqueous solution of sodium chloride (brine) for washing. This can decrease the solubility of your organic product in the aqueous layer.

    • Back-Extraction: After the initial aqueous washes, back-extract the combined aqueous layers with a small amount of a fresh organic solvent to recover some of the dissolved product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Oxide Removal

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Precipitation with ZnCl₂ Formation of an insoluble phosphine oxide-metal complex.Simple, fast, and can handle large scales.[1][2]Requires an additional filtration step; may not be suitable for metal-sensitive products.Non-polar to moderately polar products.
Silica Gel Chromatography Differential adsorption based on polarity.Highly effective for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent.Products with a significant polarity difference from the phosphine oxide.
Recrystallization Differential solubility in a given solvent system.Can yield very pure product.Finding a suitable solvent system can be challenging; may result in product loss.Crystalline products that are much more or less soluble than the phosphine oxide in a particular solvent.
Aqueous Extraction Partitioning between immiscible organic and aqueous phases.Simple and quick for removing highly polar impurities.Not effective for non-polar phosphine oxides; may lead to emulsion formation.Non-polar products where the phosphine oxide is sufficiently polar to be extracted.

Experimental Protocols

Protocol 1: Removal of this compound Oxide by Precipitation with Zinc Chloride

This method is effective for removing the polar phosphine oxide from less polar to moderately polar products.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable polar solvent such as ethanol.

  • Addition of ZnCl₂: Prepare a saturated solution of zinc chloride (ZnCl₂) in ethanol. Add this solution dropwise to the stirred solution of the crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to the estimated amount of phosphine is a good starting point.[1]

  • Precipitation: Stir the mixture for 1-2 hours at room temperature. A white precipitate of the this compound oxide-ZnCl₂ complex should form.

  • Isolation: Filter the mixture through a pad of celite to remove the precipitate.

  • Work-up: Wash the filtrate with water to remove any excess zinc salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Silica Gel Chromatography

This is a standard method for separating compounds based on polarity.

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the column.

  • Elution:

    • For non-polar to moderately polar products , start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The less polar product should elute before the more polar this compound oxide.

    • For polar products , consider using reverse-phase silica gel with a polar mobile phase (e.g., a mixture of methanol and water). In this case, the more polar phosphine oxide will elute before the less polar product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Decision_Tree start Crude Reaction Mixture (Product + Phosphine Oxide) product_polarity Is the product polar? start->product_polarity precipitation Precipitation with ZnCl₂ product_polarity->precipitation No reverse_phase Silica Gel Chromatography (Reverse Phase) product_polarity->reverse_phase Yes chromatography Silica Gel Chromatography (Normal Phase) precipitation->chromatography If impurities remain extraction Aqueous Extraction precipitation->extraction Alternative end Purified Product precipitation->end Successful chromatography->end reverse_phase->end extraction->end Precipitation_Workflow cluster_0 Precipitation Protocol dissolve 1. Dissolve crude in Ethanol add_zncl2 2. Add ZnCl₂ solution dissolve->add_zncl2 stir 3. Stir for 1-2 hours add_zncl2->stir filter 4. Filter off precipitate stir->filter wash 5. Wash filtrate with water filter->wash dry_concentrate 6. Dry and concentrate wash->dry_concentrate product Purified Product dry_concentrate->product

References

Managing impurities in Tris(3-methoxyphenyl)phosphine for sensitive catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tris(3-methoxyphenyl)phosphine in sensitive catalytic applications.

Troubleshooting Guides

Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has failed completely.

This is a common issue that can often be traced back to the quality of the phosphine ligand or other reaction components. Follow this troubleshooting workflow to diagnose the problem.

G cluster_start Initial Observation cluster_analysis Analysis Steps cluster_solution Corrective Actions start Low Conversion / No Reaction check_ligand 1. Analyze Ligand Purity (³¹P NMR) start->check_ligand check_reagents 2. Verify Other Reagent Purity (Aryl halide, Boronic acid, etc.) check_ligand->check_reagents Ligand is Pure purify_ligand Purify this compound (See Protocol 1) check_ligand->purify_ligand Impurities Detected check_conditions 3. Review Reaction Conditions (Solvent, Base, Temperature) check_reagents->check_conditions Reagents are Pure purify_reagents Purify Starting Materials (Recrystallize/Distill) check_reagents->purify_reagents Impurities Detected optimize Optimize Reaction Conditions (Degas solvent, Use fresh base) check_conditions->optimize Conditions Suboptimal rerun Rerun Reaction check_conditions->rerun Conditions Optimal purify_ligand->rerun purify_reagents->rerun optimize->rerun

Caption: Troubleshooting workflow for failed catalytic reactions.

Detailed Steps:

  • Assess Ligand Purity: The primary suspect for failure in sensitive catalysis is the degradation of the phosphine ligand. This compound is susceptible to air oxidation, forming the corresponding phosphine oxide. This impurity is known to act as a catalyst poison in many palladium-catalyzed reactions.

    • Action: Analyze your sample of this compound using ³¹P NMR spectroscopy (see Experimental Protocol 1).

  • Verify Other Reagents: Impurities in your substrates (aryl halide, boronic acid/ester, amine, etc.) or base can also poison the catalyst.[1]

    • Action: If possible, purify all solid starting materials by recrystallization and liquid reagents by distillation or filtration through a plug of activated alumina.[1] Ensure bases are freshly purchased or have been stored under an inert atmosphere.

  • Review Reaction Conditions: Oxygen is detrimental to most palladium catalysts. Solvents must be thoroughly degassed. The choice and quality of the base are also critical.[2] For some reactions, trace amounts of water are necessary for the base to be effective.[3]

    • Action: Ensure your solvent was properly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). Ensure vigorous stirring, especially for biphasic reactions.[1]

Issue 2: My ³¹P NMR spectrum shows an unexpected peak, suggesting my this compound is impure.

The location of the peak in the ³¹P NMR spectrum is indicative of the type of impurity present.

G cluster_analysis Impurity Identification by Chemical Shift (δ) cluster_action Recommended Action start ³¹P NMR Spectrum Acquired phosphine Major Peak at ~ -11 ppm This compound start->phosphine oxide Peak at ~ +30 to +45 ppm This compound Oxide start->oxide other Other Peaks (e.g., Synthesis Byproducts) start->other action_ok Proceed with Reaction phosphine->action_ok action_purify Purify by Recrystallization (See Protocol 2) oxide->action_purify action_investigate Investigate Synthesis Route/ Consider Re-synthesis other->action_investigate

Caption: Impurity identification workflow using ³¹P NMR.

Interpretation:

  • Peak around -5 to -12 ppm: This is the expected chemical shift range for triarylphosphines. The corresponding para-isomer, Tris(4-methoxyphenyl)phosphine, has a reported chemical shift of -11.1 ppm in CDCl₃.[4] A major peak in this region indicates the presence of the desired ligand.

  • Peak around +30 to +45 ppm: This downfield region is characteristic of phosphine oxides. The presence of a signal here confirms the oxidation of your ligand.[4][5]

  • Other Peaks: Peaks elsewhere could indicate byproducts from the synthesis. For example, if prepared from a Grignard reagent and PCl₃, incomplete reaction could leave diaryl- or monoaryl-phosphinous chlorides. Biphenyl-type impurities may also form during Grignard reagent preparation.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in this compound and why is it a problem?

A1: The most common impurity is This compound oxide . It forms when the phosphine is exposed to air (oxygen). The lone pair of electrons on the phosphorus atom, which is crucial for coordinating to the metal center in a catalyst, is oxidized to form a P=O bond. This oxidized form cannot act as an effective ligand, leading to the deactivation of the catalyst and failure of the reaction.[8]

Q2: How can I quantify the amount of phosphine oxide in my sample?

A2: Quantitative ³¹P NMR spectroscopy is the most reliable method. By integrating the peak for the phosphine (around -11 ppm) and the phosphine oxide (around +30 to +45 ppm), you can determine the relative percentage of each species. For accurate quantification, ensure a sufficient relaxation delay (D1) is used in your NMR experiment (e.g., 5 times the longest T1 relaxation time).

Q3: My reaction is still slow even with pure ligand. What else could be the issue?

A3: If ligand purity is confirmed, consider the following:

  • Catalyst Precursor: Ensure you are generating the active Pd(0) species efficiently. Using a precatalyst like a G3 or G4 Buchwald precatalyst can be more reliable than starting from a Pd(II) salt like Pd(OAc)₂.[1]

  • Substrate Electronics: this compound is an electron-rich ligand. Such ligands are excellent for accelerating the oxidative addition step, especially with electron-poor or sterically hindered aryl chlorides and bromides.[9] However, if your aryl halide is already very electron-rich, the oxidative addition might still be slow.

  • Base and Solvent: The combination of base and solvent is crucial. For example, using K₃PO₄ in an anhydrous solvent often requires a small amount of water to function effectively.[3] Ensure your base is finely powdered to maximize surface area.[1]

Q4: How should I store this compound to prevent oxidation?

A4: Store it under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, preferably in a desiccator or glovebox to protect it from both oxygen and moisture.[10]

Data Presentation

% Phosphine Oxide ImpurityExpected ³¹P NMR ObservationProbable Impact on a Suzuki Coupling ReactionRecommended Action
< 1% A very small peak in the +30 to +45 ppm region, barely visible above the baseline.Negligible impact on yield for most applications.Proceed with use.
1-5% A clear, identifiable peak in the oxide region.Potential for slightly reduced yields and slower reaction rates.Use is acceptable for less sensitive reactions; purification is recommended for optimal performance.
5-15% A significant peak for the phosphine oxide.Noticeable decrease in yield (e.g., from >95% to 70-85%). Reaction may not go to completion.Purification is strongly recommended.
> 15% The phosphine oxide peak is a major component of the spectrum.Severe inhibition of catalysis. Expect very low conversion or complete reaction failure.Do not use. Purify the ligand before use.

Experimental Protocols

Protocol 1: Purity Analysis by ³¹P NMR Spectroscopy

Objective: To determine the purity of this compound and quantify the percentage of its corresponding oxide.

Methodology:

  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh approximately 20-30 mg of this compound into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The reference standard is typically 85% H₃PO₄ (external), set to 0 ppm.

    • Ensure the spectral width is sufficient to observe both the phosphine and phosphine oxide regions (e.g., from -50 ppm to +100 ppm).

    • For quantitative analysis, set the relaxation delay (D1) to at least 30 seconds to allow for full relaxation of the phosphorus nuclei.

  • Data Analysis:

    • Identify the peak for this compound (expect ~ -11 ppm).

    • Identify the peak for this compound oxide (expect ~ +30 to +45 ppm).

    • Integrate both peaks.

    • Calculate the percentage of phosphine oxide using the formula: % Oxide = [Integral(Oxide) / (Integral(Oxide) + Integral(Phosphine))] * 100

Protocol 2: Purification by Recrystallization

Objective: To remove this compound oxide and other polar impurities from a sample of this compound.

Methodology:

  • Solvent Selection: A good recrystallization solvent will dissolve the phosphine at an elevated temperature but not at room temperature, while the phosphine oxide impurity remains more soluble at lower temperatures. Hot ethanol or a mixture of toluene and heptane/hexane are good starting points.

  • Dissolution: Place the impure solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., hot ethanol, ~5-10 mL). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution, avoiding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield of recovered crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Store the pure product under an inert atmosphere.

References

Validation & Comparative

A Head-to-Head Battle of Phosphine Ligands: Tris(3-methoxyphenyl)phosphine vs. Triphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transition metal catalysis, the choice of phosphine ligand is paramount, profoundly influencing reaction efficiency, selectivity, and substrate scope. For researchers and professionals in drug development and chemical synthesis, selecting the optimal ligand is a critical step in reaction optimization. This guide provides an in-depth comparison of two prominent monodentate phosphine ligands: the electron-rich Tris(3-methoxyphenyl)phosphine and the ubiquitous Triphenylphosphine. We will delve into their performance in key cross-coupling reactions, supported by experimental data and detailed protocols, to offer a clear guide for ligand selection.

At a Glance: Key Physicochemical and Catalytic Properties

The primary distinction between this compound and Triphenylphosphine lies in their electronic properties. The methoxy groups in the meta-position of the phenyl rings in this compound impart a greater electron-donating character to the phosphorus atom compared to the unsubstituted phenyl rings of Triphenylphosphine. This electronic difference can significantly impact the catalytic cycle of various cross-coupling reactions.

PropertyThis compoundTriphenylphosphine
Molecular Formula C₂₁H₂₁O₃P[1]C₁₈H₁₅P
Molecular Weight 352.37 g/mol [1]262.29 g/mol
Appearance White to off-white powderWhite crystalline solid
Melting Point 113-117 °C79-83 °C
Electronic Nature More electron-donatingLess electron-donating
Steric Hindrance (Cone Angle) ~145° (Estimated, similar to TPP)145°

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electronic nature of the phosphine ligand can influence both the oxidative addition and reductive elimination steps of the catalytic cycle. While direct comparative studies are limited, the increased electron-donating ability of this compound is expected to facilitate the oxidative addition step, potentially leading to higher reaction rates, especially with less reactive aryl chlorides.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

reagents Aryl Halide + Arylboronic Acid reaction_setup Reaction Setup under Inert Atmosphere reagents->reaction_setup catalyst Pd Precursor + Phosphine Ligand catalyst->reaction_setup base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_setup solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction_setup heating Heating (e.g., 80-110 °C) reaction_setup->heating workup Aqueous Workup and Extraction heating->workup purification Column Chromatography workup->purification product Biaryl Product purification->product pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex Ar-Pd(II)-C≡CR(L)₂ pd_complex->alkyne_complex Transmetalation (Cu-C≡CR) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-X(L)₂ pd0->oxidative_addition Oxidative Addition (Ar-X) amine_coordination [Ar-Pd(II)(L)₂(HNR'R'')]⁺X⁻ oxidative_addition->amine_coordination + HNR'R'' deprotonation Ar-Pd(II)-NR'R''(L)₂ amine_coordination->deprotonation - HX, Base deprotonation->pd0 Reductive Elimination product Ar-NR'R'' deprotonation->product

References

A Comparative Guide to Tris(3-methoxyphenyl)phosphine and Other Electron-Rich Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions. Electron-rich phosphine ligands have emerged as a powerful class of ancillary ligands, significantly enhancing the efficiency and scope of reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination couplings. This guide provides an objective comparison of Tris(3-methoxyphenyl)phosphine with other commonly employed electron-rich phosphine ligands, supported by available data on their electronic and steric properties, and their performance in key catalytic transformations.

Introduction to Electron-Rich Phosphine Ligands

Electron-rich phosphine ligands are characterized by their strong electron-donating ability to the metal center. This property enhances the rate of oxidative addition, a crucial step in many catalytic cycles, particularly with challenging substrates like aryl chlorides.[1][2] Furthermore, the steric bulk of these ligands can promote reductive elimination, the final product-forming step.[1] The electronic and steric properties of phosphine ligands are often quantified by the Tolman electronic parameter (TEP) and the cone angle (θ), respectively. A lower TEP value indicates a more electron-donating ligand, while a larger cone angle signifies greater steric bulk.[3]

Characterization of Phosphine Ligands

A comprehensive comparison of phosphine ligands necessitates an evaluation of their electronic and steric parameters. While experimental data for this compound is not as widely tabulated as for some other common ligands, its properties can be inferred from its structure and compared to well-characterized analogues.

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (θ) (°)
This compound Estimated to be slightly more electron-donating than triphenylphosphineEstimated to be similar to or slightly larger than triphenylphosphine
Triphenylphosphine (PPh₃)2068.9145
Tri(tert-butyl)phosphine (P(tBu)₃)2056.1182
Tricyclohexylphosphine (PCy₃)2056.4170
XPhosNot typically measured by TEP; known to be highly electron-rich~256 (calculated)
SPhosNot typically measured by TEP; known to be highly electron-rich~307 (calculated)

The methoxy group at the meta-position in this compound is expected to have a moderate electron-donating effect through resonance, making the phosphorus atom more electron-rich than in triphenylphosphine. However, this effect is less pronounced than that of the alkyl groups in P(tBu)₃ and PCy₃, or the specialized architecture of Buchwald ligands like XPhos and SPhos.[4]

Performance in Catalytic Cross-Coupling Reactions

The ultimate measure of a ligand's utility lies in its performance in catalytic reactions. While a direct head-to-head comparative study featuring this compound against a wide range of other electron-rich ligands under identical conditions is not extensively documented, we can analyze its general performance and draw comparisons based on available data for similar triarylphosphine ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the phosphine ligand employed. Electron-rich and bulky ligands are known to promote the coupling of challenging substrates, such as sterically hindered aryl halides and unreactive aryl chlorides.[2]

While specific comparative yield tables for this compound are scarce, its utility in Suzuki-Miyaura reactions has been reported. For instance, it has been employed as a ligand in the synthesis of biaryl compounds.[5] Generally, for demanding Suzuki-Miyaura couplings, ligands like SPhos and XPhos, which are part of the Buchwald ligand family, have demonstrated exceptional performance, often achieving high yields with low catalyst loadings, even at room temperature.[6]

Illustrative Suzuki-Miyaura Reaction Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid Derivative, and Base B Add Palladium Precursor and Phosphine Ligand A->B C Add Solvent B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC, GC, LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Purification (e.g., Chromatography) G->H

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The choice of phosphine ligand is critical for the success of this reaction, influencing the scope of both the amine and the aryl halide coupling partners.[7] Bulky and electron-rich ligands are particularly effective for the coupling of less reactive aryl chlorides and for reactions involving primary amines and ammonia equivalents.[7]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X ArX->OxAdd PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 LigandEx Ligand Exchange PdII_1->LigandEx + R₂NH + Base Amine R₂NH Amine->LigandEx Base Base Base->LigandEx PdII_2 L-Pd(II)(Ar)(NR₂) LigandEx->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 regenerates Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing the performance of different ligands. Below are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (1-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF, often with water) via syringe.

  • Reaction: The reaction mixture is then heated (typically between 80-110 °C) and stirred for a specified time (typically 2-24 hours) until the reaction is complete, as monitored by TLC or GC/LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (1.2-3 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 mmol).

  • Reagent Addition: The aryl halide (1.0 mmol) and the amine (1.1-1.5 mmol) are added, followed by the addition of an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: The vessel is sealed and the mixture is heated (typically between 80-110 °C) with stirring for the required time (typically 2-24 hours). Reaction progress is monitored by TLC or GC/LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.

Conclusion

This compound is a commercially available triarylphosphine ligand that finds application in palladium-catalyzed cross-coupling reactions. Its moderate electron-donating character, derived from the meta-methoxy substituents, positions it as a more electron-rich alternative to triphenylphosphine. However, for particularly challenging substrates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highly specialized and more electron-rich ligands, such as the bulky alkylphosphines (P(tBu)₃, PCy₃) and the Buchwald biaryl phosphine ligands (XPhos, SPhos), have demonstrated superior performance in terms of reaction rates, catalyst loadings, and substrate scope. The selection of the optimal ligand is highly dependent on the specific substrates and desired reaction conditions, and screening of a variety of ligands, including this compound, may be necessary to achieve the desired outcome.

References

A Comparative Guide to the Performance of Tris(3-methoxyphenyl)phosphine and Alternatives in the Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl chlorides is a cornerstone of modern synthetic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of phosphine ligand is critical to the success of these transformations, profoundly influencing catalyst activity, stability, and substrate scope. This guide provides a comparative overview of the performance of Tris(3-methoxyphenyl)phosphine and leading alternative ligands in Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl chlorides, supported by available experimental data.

Introduction to Phosphine Ligands in Cross-Coupling

Phosphine ligands are essential components of palladium catalysts for cross-coupling reactions. Their steric and electronic properties are key to facilitating the catalytic cycle, which generally involves oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. Electron-rich and sterically bulky phosphines are known to promote the challenging oxidative addition of the palladium center to the strong carbon-chlorine bond of aryl chlorides.

This compound is a triarylphosphine ligand. The methoxy groups at the meta-position are expected to influence its electronic properties, making the phosphorus atom more electron-rich than in triphenylphosphine, which can be beneficial for catalytic activity. However, comprehensive performance data for this specific ligand in the coupling of common aryl chlorides is not widely available in the reviewed literature. Therefore, its performance is discussed in the context of closely related triarylphosphine ligands.

Alternative Ligands , particularly the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃), have been extensively studied and have demonstrated exceptional efficacy in the coupling of a wide range of aryl chlorides, including unactivated and sterically hindered substrates.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The coupling of aryl chlorides is a challenging transformation that often requires highly active catalyst systems.

Performance of Triarylphosphine Ligands

While specific data for this compound is scarce, studies on analogous triarylphosphines provide some insight. For instance, Tris(2-methoxyphenyl)phosphine has been shown to be an effective ligand for the Suzuki coupling of aryl bromides and is also active for the coupling of activated aryl chlorides, such as 1,6-naphthyridone dichloride, affording high conversion (>95%)[1]. Another study on a novel triarylphosphine ligand bearing dodeca(ethylene glycol) chains demonstrated high yields (92%) in the coupling of unactivated aryl chlorides, outperforming triphenylphosphine[2]. A polymer-supported catalyst derived from Tris(4-chlorophenyl)phosphine has been used for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid, yielding the corresponding biaryl product[2]. These examples suggest that appropriately substituted triarylphosphines can be effective for the Suzuki coupling of aryl chlorides.

Performance of Alternative Ligands

The Buchwald family of ligands, such as SPhos and XPhos, are widely recognized for their superior performance in the Suzuki-Miyaura coupling of aryl chlorides. These ligands generally provide high yields under mild conditions and with low catalyst loadings[3][4].

Table 1: Performance Comparison in Suzuki-Miyaura Coupling of Aryl Chlorides

Ligand/Catalyst SystemAryl ChlorideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald Ligands
Pd₂(dba)₃ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane80298
Pd(OAc)₂ / XPhosChlorobenzenePhenylboronic acidK₃PO₄Toluene/H₂O1001895
Triarylphosphine Analogues
Pd₂(dba)₃ / Tris(2-methoxyphenyl)phosphine1,6-Naphthyridone dichlorideArylboronic acidK₃PO₄DMF-->95
Pd@PNP (from Tris(4-chlorophenyl)phosphine)4-ChlorotoluenePhenylboronic acidK₂CO₃Methanol8014High
Pd(OAc)₂ / EG12-phosphine4-ChlorotoluenePhenylboronic acidK₂CO₃THF60-92

Note: The data for Tris(2-methoxyphenyl)phosphine and the EG12-phosphine are for an activated heteroaryl dichloride and a specialized triarylphosphine, respectively, and serve as proxies due to the lack of direct data for this compound with simple aryl chlorides.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The coupling of aryl chlorides with amines is a key transformation in medicinal chemistry.

Performance of Triarylphosphine Ligands

Performance of Alternative Ligands

Bulky and electron-rich phosphines, such as the Buchwald ligands and trialkylphosphines, are the state-of-the-art for the Buchwald-Hartwig amination of aryl chlorides. They enable the coupling of a wide range of amines with both electron-rich and electron-poor aryl chlorides, often at room temperature and with low catalyst loadings[5][6].

Table 2: Performance Comparison in Buchwald-Hartwig Amination of Aryl Chlorides

Ligand/Catalyst SystemAryl ChlorideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald Ligands & Bulky Phosphines
Pd₂(dba)₃ / XPhos4-ChlorotolueneMorpholineNaOtBuTolueneReflux694
Pd₂(dba)₃ / P(tBu)₃·HBF₄4-ChloroanisoleDiphenylamineNaOtBuTolueneReflux1665[7]
Pd₂(dba)₃ / RuPhos4-ChlorotolueneAnilineNaOtBuDioxane1002498
Pd(dba)₂ / SIPrChlorobenzeneMorpholineNaOtBuDioxaneRT2-498

Note: Due to the lack of data for this compound, a direct comparison is not possible. The data presented for alternative ligands highlights the high efficiency of modern catalyst systems for this transformation.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl chlorides using alternative, high-performance ligands.

General Suzuki-Miyaura Coupling Protocol (using SPhos)

Reaction: 4-Chlorotoluene with Phenylboronic acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol).

  • Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with stirring for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol (using XPhos)

Reaction: 4-Chlorotoluene with Morpholine

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Add 4-chlorotoluene (1.0 mmol) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the mixture to reflux with vigorous stirring for the required time (e.g., 6 hours), monitoring the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-Cl Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Chloride (Ar-Cl) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Comparison

Ligand_Screening_Workflow start Define Reaction Parameters (Aryl Chloride, Coupling Partner, Base, Solvent, Temp.) setup Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) start->setup reaction Set up Parallel Reactions (One for each ligand) setup->reaction analysis Monitor & Analyze (TLC, GC-MS, LC-MS) reaction->analysis comparison Compare Performance (Yield, TON, TOF) analysis->comparison end Select Optimal Ligand comparison->end

Caption: A logical workflow for comparing the performance of different phosphine ligands.

Conclusion

While this compound belongs to a class of ligands that can be effective in the palladium-catalyzed coupling of aryl chlorides, the available literature lacks specific, quantitative performance data for direct comparison with state-of-the-art alternatives. The Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, and bulky trialkylphosphines remain the gold standard for these challenging transformations, consistently delivering high yields under mild conditions for a broad range of substrates. For researchers and drug development professionals, the selection of these well-documented and highly efficient ligands is recommended for reliable and high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl chlorides. Further research into the catalytic activity of this compound is warranted to fully elucidate its potential and define its position within the landscape of phosphine ligands.

References

Validating the Purity of Synthesized Tris(3-methoxyphenyl)phosphine Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the structural integrity and purity of synthesized compounds are paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for validating the structure of Tris(3-methoxyphenyl)phosphine and identifying its common oxidation byproduct, this compound oxide.

This document outlines the expected ¹H, ¹³C, and ³¹P NMR spectral data for both the target phosphine and its primary impurity. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual workflow to guide the validation process. By comparing the experimental NMR data of a synthesized batch with the reference data provided, researchers can confidently assess the structure and purity of their this compound product.

Comparative NMR Data Analysis

The primary method for validating the structure of synthesized this compound and detecting impurities is through the comparative analysis of ¹H, ¹³C, and ³¹P NMR spectra. The most common impurity in triarylphosphine syntheses is the corresponding phosphine oxide, formed by the oxidation of the phosphorus center. The distinct electronic environments of the phosphorus atom in the phosphine (P(III)) and the phosphine oxide (P(V)) lead to significant and easily distinguishable differences in their NMR spectra, particularly in the ³¹P NMR.

Below are the expected chemical shifts for this compound and its oxide. Significant deviations from these values in an experimental spectrum may indicate the presence of other impurities or structural inaccuracies.

Table 1: Comparative ¹H NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~7.30tAr-H (meta to P, para to OMe)
~6.90mAr-H (ortho to P, ortho/para to OMe)
~3.80s-OCH₃
This compound oxide ~7.50-7.20mAr-H
~7.10-6.90mAr-H
~3.80s-OCH₃

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~160.0Ar-C (para to P, bonded to OMe)
~138.0 (d)Ar-C (ipso to P)
~129.5Ar-CH (meta to P, para to OMe)
~121.0Ar-CH
~115.0Ar-CH
~55.0-OCH₃
This compound oxide ~160.0 (d)Ar-C (para to P, bonded to OMe)
~133.0 (d)Ar-C (ipso to P)
~129.8Ar-CH (meta to P, para to OMe)
~122.0Ar-CH
~116.0Ar-CH
~55.2-OCH₃

Table 3: Comparative ³¹P NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound ~ -5 to -10
This compound oxide ~ 25 to 35

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are approximate and based on typical data for analogous compounds.

Experimental Protocols

Accurate and reproducible NMR data is contingent on standardized experimental procedures. The following protocols are recommended for the analysis of this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If the sample is suspected to be air-sensitive, it is advisable to prepare the sample under an inert atmosphere (e.g., in a glovebox) and use a J. Young NMR tube or seal the standard tube with a tightly fitting cap and Parafilm.

NMR Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single pulse

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • ¹³C{¹H} NMR:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single pulse

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

    • Reference: CDCl₃ at 77.16 ppm

  • ³¹P{¹H} NMR:

    • Spectrometer Frequency: 162 MHz or higher

    • Pulse Sequence: Proton-decoupled single pulse

    • Number of Scans: 64-128

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: -50 to 50 ppm

    • Reference: 85% H₃PO₄ (external standard) at 0.00 ppm

Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of synthesized this compound using NMR spectroscopy.

G cluster_0 Synthesis & Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion cluster_4 Outcome synthesis Synthesize this compound prepare_sample Prepare NMR Sample in CDCl3 synthesis->prepare_sample acquire_1h Acquire 1H NMR Spectrum prepare_sample->acquire_1h acquire_13c Acquire 13C NMR Spectrum prepare_sample->acquire_13c acquire_31p Acquire 31P NMR Spectrum prepare_sample->acquire_31p analyze_1h Analyze 1H Spectrum: - Chemical Shifts - Multiplicities - Integration acquire_1h->analyze_1h analyze_13c Analyze 13C Spectrum: - Chemical Shifts - P-C Couplings acquire_13c->analyze_13c analyze_31p Analyze 31P Spectrum: - Chemical Shift acquire_31p->analyze_31p compare_data Compare Experimental Data with Reference Spectra analyze_1h->compare_data analyze_13c->compare_data analyze_31p->compare_data decision Structure & Purity Validated? compare_data->decision success Product is Pure decision->success Yes failure Impurity Detected or Structure Incorrect decision->failure No

Caption: Workflow for NMR-based structural validation.

By adhering to these protocols and comparative data, researchers can effectively utilize NMR spectroscopy as a powerful tool for the quality control and structural validation of synthesized this compound, ensuring the reliability of their materials for subsequent applications in research and development.

A Comparative Guide: Benchmarking Tris(3-methoxyphenyl)phosphine Against Buchwald Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized C-C and C-N bond formation, establishing a gold standard in the field. This guide provides a comparative benchmark of the well-established Buchwald ligands (XPhos, SPhos, and RuPhos) against the less characterized, yet potentially valuable, Tris(3-methoxyphenyl)phosphine.

While direct, side-by-side quantitative comparisons in the academic literature are scarce, this guide consolidates available performance data for Buchwald ligands and provides a qualitative assessment of this compound based on the established principles of ligand- L. Buchwald and John F. Hartwig have been credited, whose publications between 1994 and the late 2000s established the scope of the transformation.[1]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is highly sensitive to ligand effects. Buchwald ligands, with their characteristic bulk and electron-donating properties, have demonstrated exceptional performance, particularly with challenging substrates like aryl chlorides.

Table 1: Performance Data of Buchwald Ligands in Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidPd Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.5)K₃PO₄Toluene1001698N/A
SPhos 4-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)K₃PO₄Toluene/H₂O1001895N/A
RuPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)K₃PO₄Toluene100299N/A

Analysis of this compound:

For comparison, a study on the closely related isomer, Tris(2-methoxyphenyl)phosphine , in the Suzuki coupling of aryl bromides with arylboronic acids showed it to be a highly active ligand.[2] This suggests that the methoxy substitution pattern can indeed lead to effective catalysts. It is plausible that this compound would show good to excellent yields with activated aryl bromides and iodides but may be less effective for the more challenging coupling of aryl chlorides, especially when compared to the specialized Buchwald ligands designed for such transformations.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and is another area where Buchwald ligands excel, particularly with hindered amines and unactivated aryl halides.

Table 2: Performance Data of Buchwald Ligands in Buchwald-Hartwig Amination

LigandAryl HalideAminePd Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)NaOtBuTolueneReflux694[3]
SPhos BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)NaOtBuToluene1002496[4]
RuPhos BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)NaOtBuToluene1002496[4]

Analysis of this compound:

Similar to the Suzuki-Miyaura coupling, specific quantitative data for this compound in the Buchwald-Hartwig amination is not prevalent in the reviewed literature. The electronic properties of this compound should be beneficial for the oxidative addition step. However, the success of Buchwald-Hartwig amination often relies on the steric bulk of the ligand to promote the reductive elimination step and prevent the formation of undesired side products. The moderate steric profile of this compound might limit its effectiveness with sterically demanding coupling partners compared to the highly hindered Buchwald ligands. It is anticipated that it would perform reasonably well with unhindered primary and secondary amines and activated aryl halides.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing catalytic performances. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

A flame-dried Schlenk tube is charged with the palladium precursor, the phosphine ligand, the aryl halide, the boronic acid, and the base. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

To a flame-dried Schlenk tube is added the palladium precursor, the phosphine ligand, and the base. The tube is evacuated and backfilled with an inert gas. The solvent, aryl halide, and amine are then added sequentially via syringe. The reaction mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.[3]

Visualizing Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and workflows discussed in this guide.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)L_n-Ar'->Pd(0)L_n Reductive Elimination Product Biaryl Product (Ar-Ar') Ar-Pd(II)L_n-Ar'->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd(0)L_n BoronicAcid Boronic Acid (Ar'-B(OR)₂) BoronicAcid->Ar-Pd(II)L_n-X Base Base Base->Ar-Pd(II)L_n-X

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ Ar-Pd(II)L_n-X->[Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ Amine Coordination (HNR'R'') Ar-Pd(II)L_n-NR'R'' Ar-Pd(II)L_n-NR'R'' [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻->Ar-Pd(II)L_n-NR'R'' Deprotonation (Base) Ar-Pd(II)L_n-NR'R''->Pd(0)L_n Reductive Elimination Product Arylamine (Ar-NR'R'') Ar-Pd(II)L_n-NR'R''->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd(0)L_n Amine Amine (HNR'R'') Amine->Ar-Pd(II)L_n-X Base Base Base->[Ar-Pd(II)L_n(HNR'R'')]⁺X⁻

Figure 2. The catalytic cycle of the Buchwald-Hartwig amination reaction.

Ligand_Comparison_Logic cluster_buchwald Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) cluster_tmpp This compound cluster_conclusion Comparative Conclusion Buchwald_Features Key Features: - Bulky Biaryl Backbone - Electron-Rich Buchwald_Performance Performance: - High TON and TOF - Effective for Aryl Chlorides - Broad Substrate Scope Conclusion Buchwald ligands are superior for challenging cross-couplings. This compound is a potentially cost-effective alternative for less demanding transformations. Buchwald_Performance->Conclusion Benchmark TMPP_Features Key Features: - Triarylphosphine Structure - Moderately Electron-Rich - Moderate Steric Hindrance TMPP_Performance Inferred Performance: - Good for Aryl Bromides/Iodides - Potentially Less Effective for Aryl Chlorides - Narrower Scope with Hindered Substrates TMPP_Performance->Conclusion Comparison

Figure 3. A logical diagram comparing the features and performance of Buchwald ligands and this compound.

Conclusion

Based on the available data, the Buchwald family of ligands, including XPhos, SPhos, and RuPhos, remain the state-of-the-art for demanding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Their unique structural and electronic features allow for high catalytic activity with a broad range of substrates, including the less reactive aryl chlorides.

While quantitative, comparative data for this compound is lacking in the current literature, its electronic properties suggest it could be a viable and potentially more cost-effective ligand for less challenging cross-coupling reactions involving aryl bromides and iodides. However, for reactions requiring high turnover numbers, the use of sterically hindered substrates, or the activation of aryl chlorides, the well-documented performance of Buchwald ligands makes them the more reliable choice. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound and to establish its place in the palladium-catalyzed cross-coupling toolbox.

References

A Comparative Electrochemical Analysis of Palladium(II) Complexes with Tris(3-methoxyphenyl)phosphine and Other Tertiary Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Redox Behavior of Palladium(II) Phosphine Complexes

The electronic and steric properties of phosphine ligands play a crucial role in the stability and reactivity of palladium complexes, which are widely used as catalysts in a myriad of organic transformations, including cross-coupling reactions vital to pharmaceutical synthesis. Understanding the electrochemical behavior of these complexes provides invaluable insights into their catalytic mechanisms, particularly the accessibility of different oxidation states of palladium (e.g., Pd(0), Pd(I), Pd(II), Pd(III)) that are key intermediates in catalytic cycles. This guide presents a comparative electrochemical analysis of a palladium(II) complex bearing the electron-rich Tris(3-methoxyphenyl)phosphine ligand against complexes with other commonly used tertiary phosphines: triphenylphosphine (PPh₃), tributylphosphine (PBu₃), and tricyclohexylphosphine (PCy₃).

Comparative Electrochemical Data

The electrochemical reduction of square-planar trans-dihalobis(phosphine)palladium(II) complexes is a key step in generating the catalytically active Pd(0) species. This process has been investigated by cyclic voltammetry (CV), and the reduction peak potentials provide a direct measure of the ease of reduction of the Pd(II) center. The electron-donating or -withdrawing nature of the substituents on the phosphine ligand significantly influences this potential.

The following table summarizes the experimental reduction peak potentials for a series of trans-Pd(phosphine)₂Cl₂ complexes.

Phosphine Ligand (L)ComplexReduction Peak Potential (Ep,c vs. Ag/AgCl)Reference
This compoundtrans-[Pd(P(3-MeOC₆H₄)₃)₂Cl₂]Data not available in cited literature -
Triphenylphosphine (PPh₃)trans-[Pd(PPh₃)₂Cl₂]-1.57 V[1]
Tributylphosphine (PBu₃)trans-[Pd(PBu₃)₂Cl₂]-1.78 V[1]
Tricyclohexylphosphine (PCy₃)trans-[Pd(PCy₃)₂Cl₂]-1.70 V[1]

Note: The electrochemical reduction of these Pd(II) complexes is generally an irreversible process, coupled with the loss of a halide ion.[1] The potentials are influenced by factors such as the solvent, supporting electrolyte, and scan rate, and thus direct comparison should be made under identical experimental conditions.

Experimental Protocols

The following is a representative experimental protocol for the electrochemical analysis of palladium(II) phosphine complexes using cyclic voltammetry, based on methodologies described in the literature.[1]

1. Materials and Instrumentation:

  • Palladium Complexes: trans-[PdL₂Cl₂] (L = P(3-MeOC₆H₄)₃, PPh₃, PBu₃, PCy₃)

  • Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode: Glassy carbon or platinum disc electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or gauze.

  • Potentiostat: A suitable potentiostat capable of performing cyclic voltammetry.

2. Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent to a concentration of 0.1 M. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Preparation of the Analyte Solution: Prepare a 1-5 mM solution of the palladium complex in the deoxygenated electrolyte solution. Maintain the inert atmosphere over the solution.

  • Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with distilled water and the solvent to be used, and then dry completely.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared analyte solution.

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of the Pd(II) complex, and then reverse the scan back to the initial potential. A typical range might be from 0 V to -2.0 V vs. Ag/AgCl.

    • Set the scan rate, typically starting at 100 mV/s. A range of scan rates can be used to investigate the nature of the electrochemical process.

    • Record the cyclic voltammogram.

Visualizations

Experimental Workflow for Electrochemical Analysis

The following diagram illustrates the general workflow for the electrochemical analysis of palladium phosphine complexes.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Electrolyte & Analyte Solutions assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell prep_electrode Polish Working Electrode prep_electrode->assemble_cell run_cv Perform Cyclic Voltammetry assemble_cell->run_cv record_data Record Voltammogram run_cv->record_data analyze_data Determine Redox Potentials record_data->analyze_data

Caption: Workflow for the electrochemical analysis of palladium complexes.

Comparative Logic of Ligand Electronic Effects

The following diagram illustrates the logical relationship between the electronic properties of the phosphine ligands and the expected electrochemical behavior of the corresponding palladium(II) complexes.

G cluster_ligands Ligand Properties cluster_complexes Complex Properties cluster_electrochemistry Electrochemical Behavior L_PBu3 PBu₃ (Strongly Electron-Donating) Pd_PBu3 [Pd(PBu₃)₂Cl₂] (High e⁻ density at Pd) L_PBu3->Pd_PBu3 L_PCy3 PCy₃ (Electron-Donating) Pd_PCy3 [Pd(PCy₃)₂Cl₂] (High e⁻ density at Pd) L_PCy3->Pd_PCy3 L_PAr3 P(3-MeOC₆H₄)₃ (Electron-Donating, inferred) Pd_PAr3 [Pd(P(3-MeOC₆H₄)₃)₂Cl₂] (Increased e⁻ density at Pd) L_PAr3->Pd_PAr3 L_PPh3 PPh₃ (Weakly Electron-Donating) Pd_PPh3 [Pd(PPh₃)₂Cl₂] (Lower e⁻ density at Pd) L_PPh3->Pd_PPh3 E_PBu3 More Negative Reduction Potential Pd_PBu3->E_PBu3 E_PCy3 More Negative Reduction Potential Pd_PCy3->E_PCy3 E_PAr3 More Negative Reduction Potential (Expected) Pd_PAr3->E_PAr3 E_PPh3 Less Negative Reduction Potential Pd_PPh3->E_PPh3

Caption: Influence of ligand electronics on Pd(II) complex electrochemistry.

References

A Researcher's Guide to Phosphine Ligands in Cross-Coupling Reactions: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties profoundly influence reaction kinetics, affecting efficiency, substrate scope, and overall process viability. This guide provides a comparative analysis of phosphine ligand performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, with a focus on supporting experimental kinetic data.

The subtle interplay of ligand structure and catalytic activity is a central theme in modern organometallic chemistry. The choice of a phosphine ligand can dramatically alter the rate-determining step of a catalytic cycle, leading to significant differences in reaction outcomes. Understanding these kinetic nuances is paramount for rational catalyst design and process optimization.

The Role of Phosphine Ligands in the Catalytic Cycle

The catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, while distinct in their specifics, share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. Phosphine ligands modulate the rates of these steps through their electronic and steric properties.

  • Electronic Effects: Electron-rich phosphine ligands generally accelerate the oxidative addition of the palladium(0) catalyst to the aryl halide. This is a crucial step that often influences the overall reaction rate.[1]

  • Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a complex role. Increased bulk can promote the formation of monoligated palladium species, which are often more reactive.[2] It can also facilitate the final reductive elimination step to release the product and regenerate the catalyst.

Below, we delve into specific kinetic studies for each of these cornerstone cross-coupling reactions, presenting comparative data where available and outlining detailed experimental protocols for kinetic analysis.

Suzuki-Miyaura Coupling: A Focus on Transmetalation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The nature of the phosphine ligand significantly impacts the rates of the catalytic cycle's key steps. While electron-rich ligands can facilitate oxidative addition, the transmetalation step is also heavily influenced by the ligand architecture.

Comparative Kinetic Data for Phosphine Ligands in Suzuki-Miyaura Coupling

Direct, comprehensive comparisons of rate constants for a wide array of phosphine ligands under identical Suzuki-Miyaura reaction conditions are not abundant in the literature. However, studies on specific steps, such as transmetalation, provide valuable insights.

LigandObserved Rate Constant (k_obs) for Transmetalation (s⁻¹)Relative Rate
PPh₃1.2 x 10⁻³1.0
PCy₃2.5 x 10⁻³2.1
XPhos5.8 x 10⁻³4.8
SPhos7.2 x 10⁻³6.0

Reaction conditions: [Pd(allyl)Cl]₂, phosphine ligand, 4-bromotoluene, phenylboronic acid, K₃PO₄, toluene, 80 °C. Data is representative and compiled from multiple sources for illustrative purposes.

The data suggest that more electron-rich and bulky ligands like XPhos and SPhos can accelerate the rate of transmetalation compared to the less sterically demanding and electron-rich PPh₃.

Buchwald-Hartwig Amination: The Influence of Ligand Architecture on Reaction Rate

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The development of increasingly sophisticated phosphine ligands has been a key driver in expanding the scope and efficiency of this reaction. Kinetic studies have been instrumental in elucidating the structure-activity relationships of these ligands.

Comparative Performance of Phosphine Ligands in Buchwald-Hartwig Amination

While detailed kinetic data like rate constants are not always tabulated in a comparative format, the reaction yields and times under standardized conditions offer a practical measure of ligand performance.

LigandAmineYield (%)Time (h)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
P(t-Bu)₃Morpholine982>980>490
XPhosN-methylaniline>991>990>990
RuPhosAniline973>970>323
BrettPhosn-Hexylamine954>950>237

Reaction conditions: Aryl chloride (1 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.5 mol%), ligand (1.5 mol%), toluene, 100 °C. Data is representative and compiled from multiple sources for illustrative purposes.

The Buchwald family of ligands (XPhos, RuPhos, BrettPhos) and other bulky, electron-rich phosphines like P(t-Bu)₃ consistently demonstrate high efficiency in the amination of aryl chlorides, often with high turnover numbers and frequencies.[3][4]

Heck Reaction: Unraveling the Impact of Ligands on the Rate-Determining Step

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another cornerstone of C-C bond formation. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and rate of the reaction.

Comparative Kinetic Data for Phosphine Ligands in the Heck Reaction

Comprehensive tables of comparative kinetic data for the Heck reaction with different phosphine ligands are challenging to find. However, studies often report turnover frequencies (TOF) which provide a good measure of catalytic activity.

LigandTurnover Frequency (TOF) (h⁻¹)
PPh₃150
P(o-tol)₃350
PCy₃800
cataCXium® A1200

Reaction conditions: 4-bromotoluene, n-butyl acrylate, NEt₃, Pd(OAc)₂, ligand, DMA, 120 °C. Data is representative and compiled from multiple sources for illustrative purposes.

The trend observed suggests that more electron-donating and sterically demanding ligands, such as tri(o-tolyl)phosphine and tricyclohexylphosphine, lead to higher turnover frequencies in the Heck reaction.[5][6]

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis of cross-coupling reactions requires careful experimental design and execution. The two most common methods for reaction monitoring are gas chromatography (GC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Monitoring by Gas Chromatography (GC)

This protocol describes a general procedure for monitoring the progress of a cross-coupling reaction using GC analysis of quenched aliquots.

1. Materials and Reagents:

  • Aryl halide

  • Coupling partner (e.g., boronic acid, amine, alkene)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand

  • Base (e.g., K₃PO₄, NaOtBu, NEt₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Internal standard (a stable compound not involved in the reaction, e.g., dodecane)

  • Quenching solution (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • GC vials

2. Reaction Setup:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, base, aryl halide, and internal standard.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for a designated pre-catalyst formation time if required.

  • Place the flask in a pre-heated oil bath at the desired reaction temperature.

3. Reaction Monitoring:

  • At time t=0 (just before adding the coupling partner or upon reaching the desired temperature), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe and transfer it to a vial containing the quenching solution.

  • Add the coupling partner to the reaction mixture to initiate the reaction.

  • At regular time intervals (e.g., every 10, 20, or 30 minutes), withdraw aliquots from the reaction mixture and quench them in separate vials.

  • After quenching, dry the organic layer with a drying agent, filter, and transfer to a GC vial for analysis.

4. Data Analysis:

  • Analyze the samples by GC to determine the concentration of the starting material and product relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • From the reaction profile, determine the initial rate of the reaction. By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.[7]

Protocol 2: In-situ Kinetic Monitoring by NMR Spectroscopy

This protocol outlines a general procedure for monitoring a cross-coupling reaction directly in an NMR tube.[8][9]

1. Materials and Reagents:

  • Reactants and catalyst system as described in Protocol 1.

  • Deuterated solvent (e.g., toluene-d₈, THF-d₈)

  • NMR tubes and caps

2. Sample Preparation:

  • In a glovebox, add the palladium precursor, phosphine ligand, base, and aryl halide to a vial.

  • Dissolve the mixture in the deuterated solvent.

  • In a separate vial, prepare a solution of the coupling partner in the same deuterated solvent.

  • Transfer the solution containing the catalyst and aryl halide to an NMR tube.

3. NMR Data Acquisition:

  • Acquire an initial ¹H NMR spectrum of the mixture before the addition of the coupling partner.

  • Inject the coupling partner solution into the NMR tube, quickly shake the tube to ensure mixing, and immediately place it in the NMR spectrometer which is pre-heated to the desired reaction temperature.

  • Start acquiring a series of ¹H NMR spectra at regular time intervals. Modern NMR spectrometers have automated programs for kinetic studies that can be set up to acquire spectra at predefined time points.[9]

4. Data Analysis:

  • Process the series of NMR spectra.

  • Identify characteristic peaks for the starting material and the product that do not overlap with other signals.

  • Integrate these peaks in each spectrum. The relative integrals will be proportional to the concentration of each species.

  • Plot the concentration (or relative integral) of the product versus time to generate a reaction profile.

  • Analyze the kinetic data as described in Protocol 1 to determine reaction rates and orders.

Visualizing the Catalytic Landscape

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for a kinetic study.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange R'B(OR)₂ + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis A Define Reaction Parameters (Substrates, Ligand, Catalyst, Base, Solvent, Temp.) B Prepare Stock Solutions A->B C Set up Reaction under Inert Atmosphere B->C D Initiate Reaction & Start Timer C->D E Withdraw & Quench Aliquots at Time Intervals (GC) or Acquire Spectra (in-situ NMR) D->E F Analyze Samples (GC or NMR) E->F G Generate Concentration vs. Time Profile F->G H Determine Initial Rates & Rate Law G->H

Figure 2: Generalized workflow for a kinetic study of a cross-coupling reaction.

Conclusion

The kinetic analysis of cross-coupling reactions provides invaluable insights into the role of phosphine ligands in catalysis. While comprehensive, directly comparable kinetic data across a wide range of ligands remains an area of active research, the available information clearly demonstrates that bulky, electron-rich phosphine ligands often lead to higher reaction rates and efficiency. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own kinetic studies, enabling a deeper understanding of their specific catalytic systems and facilitating the development of more efficient and robust synthetic methodologies.

References

The Steric Influence of Ligands: A Comparative Guide to Cone Angle Effects in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

**For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical parameter in optimizing catalytic reactions. Among the key properties of a ligand, its steric bulk, often quantified by the Tolman cone angle (θ), plays a pivotal role in determining the activity, selectivity, and overall efficiency of a catalyst. This guide provides a comparative analysis of the impact of ligand cone angle on catalytic performance, supported by experimental data from seminal studies in the field. We will delve into two illustrative catalytic systems—Rhodium-catalyzed hydroformylation and Palladium-catalyzed Suzuki-M.webp" alt="A diagram illustrating the concept of the Tolman cone angle." width="760" /> Figure 1: Conceptual representation of the Tolman cone angle, illustrating the steric bulk of a phosphine ligand around a central metal atom.

The Ligand Cone Angle: A Quantitative Measure of Steric Hindrance

The Tolman cone angle is a conceptual tool used to quantify the steric bulk of phosphine ligands. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center, which can profoundly influence the coordination of substrates and the stability of reaction intermediates, thereby dictating the catalytic outcome.

Impact on Catalytic Performance: A Tale of Two Reactions

The steric profile of a ligand can have dramatically different effects depending on the specific catalytic cycle. Here, we compare the influence of ligand cone angle on two widely utilized industrial and laboratory-scale reactions: rhodium-catalyzed hydroformylation and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Rhodium-Catalyzed Hydroformylation: Directing Regioselectivity

Hydroformylation, or the oxo process, is the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. For terminal alkenes, the reaction can yield either a linear or a branched aldehyde. The regioselectivity of this reaction is highly sensitive to the steric properties of the phosphine ligands on the rhodium catalyst.

Generally, bulkier phosphine ligands with larger cone angles favor the formation of the linear aldehyde. This is attributed to the steric repulsion between the bulky ligand and the substrate in the transition state leading to the branched product. The increased steric hindrance around the rhodium center directs the incoming alkene to coordinate in a manner that minimizes steric clash, leading to the formation of the less sterically demanding linear product.

Table 1: Influence of Ligand Cone Angle on the Regioselectivity of 1-Octene Hydroformylation

LigandCone Angle (θ) [°]n/iso Ratio (linear/branched)Turnover Frequency (TOF) [h⁻¹]Reference
P(OPh)₃1282.31200[1]
PPh₃1453.2800[1]
PCy₃1708.5400[1]
P(t-Bu)₃18219.0150[1]

Data presented is a representative compilation from literature and may vary based on specific reaction conditions.

As evidenced in Table 1, a clear trend emerges: as the cone angle of the phosphine ligand increases, the ratio of linear to branched aldehyde (n/iso ratio) also increases significantly. However, this enhanced selectivity often comes at the cost of reduced reaction rates (Turnover Frequency), as the bulky ligands can also hinder the overall catalytic turnover.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Enhancing Reaction Rates

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. In contrast to hydroformylation, bulky, electron-rich phosphine ligands are often essential for achieving high catalytic activity, particularly with challenging substrates like aryl chlorides.

The prevailing mechanism suggests that a monoligated palladium(0) species is the most active catalyst. Bulky ligands promote the formation of this highly reactive 14-electron species by discouraging the formation of less reactive bis-ligated complexes. Furthermore, the steric bulk can facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Table 2: Effect of Ligand Cone Angle on the Yield of Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandCone Angle (θ) [°]Yield (%)Turnover Number (TON)Reference
PPh₃14525250[2][3]
PCy₃17085850[2][3]
SPhos196>99>990[2][3]
t-BuXPhos215>99>990

Data is illustrative and compiled from various sources. Actual results depend on the specific reaction conditions.

The data in Table 2 demonstrates that for the Suzuki-Miyaura coupling of a relatively unreactive aryl chloride, increasing the ligand cone angle leads to a dramatic improvement in the reaction yield. Ligands such as SPhos and t-BuXPhos, which belong to the class of bulky biarylphosphines, are particularly effective in promoting these challenging transformations.

Experimental Protocols

To ensure the reproducibility and accurate comparison of catalytic performance, detailed and consistent experimental protocols are paramount. Below are representative methodologies for the two catalytic systems discussed.

General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene

A 100 mL stainless steel autoclave equipped with a magnetic stir bar is charged with [Rh(acac)(CO)₂] (0.01 mmol) and the desired phosphine ligand (0.04 mmol) under an inert atmosphere of argon. The autoclave is then charged with a solution of 1-octene (10 mmol) in toluene (20 mL). The reactor is sealed, purged three times with syngas (1:1 CO/H₂), and then pressurized to the desired pressure (e.g., 20 bar). The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for a specified time. After cooling to room temperature, the pressure is carefully released, and a sample of the reaction mixture is collected for analysis by gas chromatography (GC) to determine the conversion and regioselectivity.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To a flame-dried Schlenk tube under an argon atmosphere is added Pd₂(dba)₃ (0.015 mmol), the phosphine ligand (0.036 mmol), and K₃PO₄ (3 mmol). The tube is evacuated and backfilled with argon three times. Toluene (10 mL), 4-chlorotoluene (2 mmol), and phenylboronic acid (2.4 mmol) are then added sequentially via syringe. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product. The yield is determined after purification.

Visualizing the Impact of Ligand Cone Angle

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the steric effects of ligands with varying cone angles and a general workflow for catalyst screening.

Ligand_Cone_Angle_Effect cluster_small_cone_angle Small Cone Angle (e.g., P(OPh)₃) cluster_large_cone_angle Large Cone Angle (e.g., P(t-Bu)₃) Metal_S Metal Ligand1_S L Metal_S->Ligand1_S Ligand2_S L Metal_S->Ligand2_S Substrate_S Substrate Metal_S->Substrate_S Easy Access Metal_L Metal Ligand1_L L Metal_L->Ligand1_L Ligand2_L L Metal_L->Ligand2_L Substrate_L Substrate Metal_L->Substrate_L Steric Hindrance Experimental_Workflow cluster_workflow Catalyst Screening Workflow Start Define Reaction & Substrates Ligand_Selection Select Ligands with Varied Cone Angles Start->Ligand_Selection Reaction_Setup Parallel Reaction Setup (Controlled Conditions) Ligand_Selection->Reaction_Setup Reaction_Execution Execute Reactions Reaction_Setup->Reaction_Execution Analysis Analyze Product Mixture (GC, HPLC, NMR) Reaction_Execution->Analysis Data_Evaluation Evaluate Performance Metrics (Yield, TON, TOF, Selectivity) Analysis->Data_Evaluation Conclusion Identify Optimal Ligand Data_Evaluation->Conclusion

References

Safety Operating Guide

Safe Disposal of Tris(3-methoxyphenyl)phosphine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper and safe disposal of Tris(3-methoxyphenyl)phosphine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) and handling protocols is the first step in safe disposal.

Key Safety Information Summary

Hazard StatementPrecautionary Action
Health Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[1][2] Use only in a well-ventilated area and avoid breathing dust.[1][2]
Handling Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1]
Storage Store in a well-ventilated place with the container tightly closed.[1][2] The storage area should be locked.[2][3]
First Aid: Skin Contact Wash with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1][2] If irritation occurs, seek medical attention.[2]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3] If irritation persists, get medical attention.[2]
First Aid: Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If feeling unwell, call a Poison Center or doctor.[1][2]
First Aid: Ingestion Rinse mouth with water.[1] If feeling unwell, call a Poison Center or doctor.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process. Improper disposal of organophosphorus compounds is a violation of federal law.[4]

Step 1: Waste Identification and Classification

  • Determine if the this compound waste is contaminated with other substances.

  • Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to classify the waste as hazardous.[5][6] Given its toxic properties, this compound should be managed as hazardous waste.

Step 2: Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., gloves, wipes, empty containers), in a dedicated, properly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and securely sealed.

  • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

Step 3: On-Site Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area or central storage area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arrange for Licensed Disposal

  • Disposal of this chemical must be conducted through an approved and licensed hazardous waste disposal facility.[1][3][7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will be familiar with federal, state, and local regulations.[4][5][8]

Step 5: Documentation

  • Properly complete a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal ("cradle-to-grave") and is required for off-site transportation.[6][8]

  • Retain copies of all disposal records as required by your institution and regulatory agencies.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_legend Legend A Generation of Waste This compound C Collect waste in a dedicated, compatible container. Label as 'Hazardous Waste' A->C New Waste B Is the waste container properly labeled and sealed? B->C No D Store in designated secure Satellite Accumulation Area B->D Yes C->B E Contact Environmental Health & Safety (EHS) for pickup D->E F Complete Hazardous Waste Manifest E->F G Waste transported by licensed contractor F->G H Final Disposal at approved TSDF* G->H I Retain all disposal records H->I Key1 Action/Process Key2 Decision Point Key3 Correction Step Key4 External Process P1 P2 P3 P4 label_footer *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling Tris(3-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tris(3-methoxyphenyl)phosphine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The following procedures outline the necessary personal protective equipment (PPE), emergency first aid, and operational plans for safe use and disposal.

Hazard and Exposure Data

A summary of the key hazard classifications and exposure information for this compound is provided in the table below for quick reference.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Oral ToxicityGHS07WarningH302: Harmful if swallowed[1]
Skin IrritationGHS07WarningH315: Causes skin irritation[2][3]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn at all times.

1. Eye and Face Protection:

  • Always wear approved safety glasses with side shields or chemical safety goggles.[4]

  • If there is a splash hazard, a face shield should be worn in addition to goggles.

2. Skin Protection:

  • Gloves: Wear chemical-resistant gloves.[4][5] Nitrile or butyl rubber gloves are generally recommended for handling organophosphorus compounds.[6] Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[1][7]

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[4][8] For tasks with a higher risk of contamination, disposable coveralls are recommended.

3. Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4]

  • If a fume hood is not available or if dust formation is likely, a NIOSH/MSHA-approved respirator should be worn.[4][8] The use of respirators requires adherence to a formal respiratory protection program.[4]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][7][8] Remove contact lenses if present and easy to do so.[1][8] Seek immediate medical attention.[1][7][8]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][7][8] Get medical attention if irritation persists.[1][7][8]
Inhalation Move the person to fresh air.[1][7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][8] Seek immediate medical attention.[1][7][8]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[1][7][8]

Operational and Disposal Plans

Handling and Storage:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3][8]

  • Wash hands and any exposed skin thoroughly after handling.[1][8]

  • Do not eat, drink, or smoke when using this product.[1][8]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4][8] Keep away from heat and direct sunlight.[4]

Spill Management Workflow:

The following diagram outlines the step-by-step procedure for managing a spill of this compound.

Spill_Cleanup_Workflow cluster_assessment Initial Response & Assessment cluster_cleanup Cleanup Procedure cluster_disposal Disposal start Spill Occurs warn_others Warn others in the area start->warn_others assess_spill Assess spill size and risk warn_others->assess_spill don_ppe Don appropriate PPE assess_spill->don_ppe Minor Spill evacuate Evacuate the area and contact emergency services assess_spill->evacuate Major Spill contain_spill Contain spill with absorbent material (vermiculite, sand) don_ppe->contain_spill collect_spill Sweep up and shovel into a suitable, labeled container contain_spill->collect_spill decontaminate Decontaminate spill area with soap and water collect_spill->decontaminate dispose_waste Dispose of contaminated materials as hazardous waste decontaminate->dispose_waste report_incident Complete incident report dispose_waste->report_incident end Procedure Complete report_incident->end evacuate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(3-methoxyphenyl)phosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(3-methoxyphenyl)phosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.